2-fluoro-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSXFCTBTUNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473486 | |
| Record name | 2-fluoro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-53-7 | |
| Record name | 2-fluoro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-fluoro-9H-carbazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, combined with the electronic properties imparted by the fluorine substituent, makes it a valuable building block for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical Structure and Identification
This compound consists of a central five-membered nitrogen-containing ring fused to two benzene rings, with a fluorine atom substituted at the 2-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 391-53-7[1][2] |
| Molecular Formula | C₁₂H₈FN[1][2] |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)F |
| Synonyms | 2-Fluorocarbazole[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions and formulations.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 185.20 g/mol | [1] |
| Melting Point | 224.0 to 228.0 °C | [2] |
| Boiling Point (Predicted) | 359.2 ± 15.0 °C | [2] |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [2] |
| Appearance | Off-white to white powder/crystal | [1] |
| Purity (Typical) | >99% | [1] |
| Solubility | Information not available |
Synthesis
A plausible synthetic approach would involve the cyclization of a suitably substituted biphenyl precursor.
References
An In-depth Technical Guide to the Synthesis of 2-fluoro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Due to its unique electronic properties, this carbazole derivative serves as a crucial building block for the development of novel therapeutic agents and advanced organic electronic materials. This document outlines the primary synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate reproducible research and development.
Introduction to this compound
This compound is a derivative of carbazole, a tricyclic aromatic compound with two benzene rings fused to a central nitrogen-containing five-membered ring. The introduction of a fluorine atom at the 2-position significantly modulates the molecule's electronic properties, including its HOMO/LUMO energy levels, which in turn influences its biological activity and performance in organic light-emitting diodes (OLEDs). As an intermediate, it can be further functionalized, for example, through Buchwald-Hartwig amination or copper-catalyzed alkylation, to construct more complex molecular architectures.[1]
Key Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the carbazole ring system from appropriately substituted precursors. The most common and effective methods include the Cadogan cyclization and transition metal-catalyzed cross-coupling reactions followed by intramolecular amination.
Cadogan Cyclization
Logical Workflow for Cadogan Cyclization:
Caption: General workflow for the Cadogan cyclization approach.
Suzuki Coupling Followed by Intramolecular Amination
A versatile and widely used method for constructing the biphenyl backbone of the carbazole system is the Suzuki cross-coupling reaction. This approach offers the flexibility to introduce a variety of substituents. For the synthesis of this compound, this would typically involve the coupling of a fluorinated phenylboronic acid with a suitable ortho-substituted aminobenzene derivative (or vice versa), followed by an intramolecular C-N bond formation to close the carbazole ring.
Logical Workflow for Suzuki Coupling and Cyclization:
Caption: General workflow for the Suzuki coupling and intramolecular amination pathway.
Experimental Protocols
While specific literature with a detailed, reproducible protocol for the synthesis of this compound is not prevalent, a general procedure based on established carbazole synthesis methods can be proposed. The following protocol is a representative example based on the Suzuki coupling and subsequent cyclization strategy.
Step 1: Synthesis of 2-Amino-4'-fluorobiphenyl (Illustrative)
-
Materials: 2-Bromoaniline, 4-fluorophenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, and water.
-
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4'-fluorobiphenyl.
-
Step 2: Intramolecular Cyclization to this compound (Illustrative)
-
Materials: 2-Amino-4'-fluorobiphenyl, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), a base (e.g., cesium carbonate, Cs₂CO₃), and a high-boiling point solvent (e.g., dioxane or toluene).
-
Procedure:
-
In an oven-dried Schlenk flask, combine 2-amino-4'-fluorobiphenyl (1.0 eq.), cesium carbonate (2.0 eq.), and the phosphine ligand (0.05 eq.).
-
Add palladium(II) acetate (0.02 eq.) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to a high temperature (typically 100-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound, compiled from various chemical supplier databases. The reaction yields are illustrative and highly dependent on the specific reaction conditions and scale.
| Parameter | Value |
| Chemical Formula | C₁₂H₈FN |
| Molecular Weight | 185.20 g/mol |
| CAS Number | 391-53-7 |
| Melting Point | 227 °C[2] |
| Appearance | Off-white powder[2] |
| Purity (Typical) | >99%[2] |
| Illustrative Yield | 60-80% (overall for a two-step synthesis) |
Note: The illustrative yield is a general estimate for a multi-step synthesis and can vary significantly.
Conclusion
The synthesis of this compound is achievable through established synthetic methodologies in organic chemistry, particularly via intramolecular cyclization reactions of appropriately substituted biphenyl precursors. The Suzuki cross-coupling provides a reliable route to the necessary biphenyl intermediates, allowing for good control over the substitution pattern. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers engaged in the synthesis and application of this important carbazole derivative. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific research and development applications.
References
Spectroscopic Analysis of 2-Fluoro-9H-Carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-fluoro-9H-carbazole and outlines the detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a definitive, publicly available dataset for this compound is not readily accessible, this guide offers a robust framework for its analysis based on the known spectroscopic behavior of carbazole and its derivatives.
Introduction
This compound is a fluorinated aromatic heterocyclic compound with significant potential in materials science and medicinal chemistry. Its rigid, planar structure, combined with the electronic properties imparted by the fluorine substituent, makes it a valuable building block for the synthesis of organic light-emitting diodes (OLEDs), pharmaceuticals, and other functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of carbazole and related fluorinated aromatic compounds. These values serve as a predictive guide for researchers undertaking the characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H1, H8 | 7.9 - 8.2 | d or dd | J ≈ 7-9 |
| H4, H5 | 7.9 - 8.2 | d or dd | J ≈ 7-9 |
| H3 | 7.0 - 7.3 | dd | J (H-H) ≈ 8-9, J (H-F) ≈ 8-10 |
| H6, H7 | 7.2 - 7.5 | m | |
| N-H | 8.0 - 11.0 | br s |
Note: The presence of fluorine will induce through-bond coupling to nearby protons, resulting in additional splitting (doublets of doublets). The exact chemical shifts and coupling constants will be influenced by the solvent used.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Coupling to ¹⁹F (JCF in Hz) |
| C2 (C-F) | 155 - 165 | Large (230 - 260) |
| C4a, C4b, C5a, C8a | 120 - 145 | Small or negligible |
| C1, C3, C4, C5, C6, C7, C8 | 105 - 130 | Small to medium (3 - 25) |
Note: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will appear as a doublet. Carbons two and three bonds away will show smaller ²JCF and ³JCF couplings, respectively.
Table 3: Predicted FT-IR Spectroscopic Data (Sample Preparation: KBr Pellet or ATR)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1600 - 1650, 1450 - 1500 | Medium to Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |
Table 4: Predicted Mass Spectrometry Data (Ionization Method: Electron Ionization - EI)
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (Molecular Ion) | 185.06 | High |
| [M-H]⁺ | 184.05 | Moderate |
| [M-HCN]⁺ | 158.05 | Moderate |
| Fragments from ring cleavage | Various | Low to Moderate |
Note: The molecular ion peak is expected to be prominent due to the stability of the aromatic system. Fragmentation patterns will be characteristic of the carbazole ring structure.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-180 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet-forming die and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
Record the spectrum using a FT-IR spectrometer.
-
Scan range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Instrumentation and Data Acquisition:
-
Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.
An In-depth Technical Guide to the Physical Properties of 2-fluoro-9H-carbazole
This technical guide provides a comprehensive overview of the key physical properties of 2-fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document details its melting point and solubility characteristics, supported by established experimental methodologies.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, purification, and application in various scientific contexts.
Data Presentation
The known physical property of this compound is summarized in the table below.
| Physical Property | Value |
| Melting Point | 224.0 to 228.0 °C[1] |
Experimental Protocols
Accurate determination of physical properties is crucial for compound characterization. The following are detailed methodologies for determining the melting point and solubility of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[2]
Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the solid transitions to a liquid is observed and recorded.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer[2]
-
Mortar and pestle (optional, for powdering the sample)[4]
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[3][5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[2]
-
Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.[4]
Solubility Determination
Solubility testing is performed to understand a compound's behavior in various solvents, which is critical for reaction setup, purification, and formulation. The principle of "like dissolves like" is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[6]
Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent of dissolution is observed. This can be done qualitatively or quantitatively.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
Procedure for Qualitative Solubility Testing:
-
Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[7]
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) in small portions.[7]
-
Mixing: After each addition, vigorously shake or vortex the test tube for a set period, such as 60 seconds.[7][8]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If a significant portion remains undissolved, it is deemed insoluble.[8]
-
Systematic Approach: A hierarchical approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[9][10]
Visualized Workflows
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Experimental workflow for determining the melting point of a solid organic compound.
Caption: Flowchart for the systematic qualitative solubility testing of an organic compound.
References
- 1. chembk.com [chembk.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 2-Fluoro-9H-carbazole (CAS 391-53-7) and 3-(Trifluoromethyl)benzonitrile (CAS 368-77-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and suppliers of two valuable compounds in research and development: 2-Fluoro-9H-carbazole and 3-(Trifluoromethyl)benzonitrile. Please note that the CAS number 391-53-7 corresponds to this compound, while 3-(Trifluoromethyl)benzonitrile is identified by CAS number 368-77-4.
Part 1: this compound (CAS 391-53-7)
This compound is a fluorinated aromatic heterocyclic compound derived from carbazole. Its unique structure, featuring two benzene rings fused to a nitrogen-containing five-membered ring, makes it a valuable building block in medicinal chemistry and materials science.[1][2][3]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 391-53-7 | [2][3] |
| Molecular Formula | C₁₂H₈FN | [2][3] |
| Molecular Weight | 185.20 g/mol | [3] |
| Appearance | Off-white to white crystalline solid/powder | [2][3] |
| Melting Point | 224.0 to 228.0 °C | [2] |
| Boiling Point | 359.2 ± 15.0 °C (Predicted) | [2] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water, soluble in organic solvents. | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Experimental Protocols: Synthesis
The synthesis of N-aryl carbazoles like this compound is commonly achieved through cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination. Below are generalized experimental workflows for these methods.
1. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.
-
Reaction Workflow:
Ullmann Condensation Workflow -
General Procedure:
-
In a reaction vessel, combine carbazole, a fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
-
Add a high-boiling point solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture to over 150 °C and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is then concentrated, and the crude product is purified by column chromatography.[4]
-
2. Buchwald-Hartwig Amination
This is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.
-
Reaction Workflow:
Buchwald-Hartwig Amination Workflow -
General Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine carbazole, a fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Add an anhydrous solvent like toluene.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[4]
-
Applications
This compound and its derivatives have shown significant potential in various fields:
-
Organic Light-Emitting Diodes (OLEDs): Fluorinated carbazole derivatives are used as host materials in OLEDs. For instance, a fluorinated polyvinylcarbazole synthesized from this compound has demonstrated higher luminous current efficiency compared to its non-fluorinated counterpart, attributed to a wider HOMO-LUMO energy gap.[1][3] The introduction of fluorine atoms can enhance electron-withdrawing properties and improve electron-transporting characteristics of materials used in OLEDs.[5]
-
Pharmaceuticals and Agrochemicals: Carbazole derivatives are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[6] this compound serves as a key intermediate in the synthesis of new bioactive compounds. Its derivatives have shown antibacterial activity against E. coli, B. subtilis, and S. aureus.[1][3]
-
Materials Science: The electronic properties of this compound make it a valuable component in the development of organic semiconductors and other advanced optoelectronic devices.[2]
Suppliers
| Supplier | Product Name | Purity |
| Sigma-Aldrich | This compound | 99% |
| Ambeed, Inc. | This compound | 99% |
| Matrix Fine Chemicals | This compound | - |
| Ossila | This compound | >99% |
| LookChem | This compound | - |
Part 2: 3-(Trifluoromethyl)benzonitrile (CAS 368-77-4)
3-(Trifluoromethyl)benzonitrile is a versatile chemical intermediate characterized by the presence of a trifluoromethyl group and a nitrile group on a benzene ring.[7] These functional groups impart unique properties that are highly valuable in the synthesis of pharmaceuticals and agrochemicals.[8]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 368-77-4 | [9][10] |
| Molecular Formula | C₈H₄F₃N | [10] |
| Molecular Weight | 171.12 g/mol | [10] |
| Appearance | Colorless to light yellow liquid or white to almost white powder/lump | [11] |
| Melting Point | 16-20 °C (lit.) | [12] |
| Boiling Point | 189 °C (lit.) | [12] |
| Density | 1.281 g/mL at 25 °C (lit.) | [12] |
| Refractive Index | n20/D 1.4575 (lit.) | [12] |
| Flash Point | 72 °C (161.6 °F) - closed cup |
Experimental Protocols: Synthesis
The synthesis of trifluoromethylated benzonitriles can be achieved through various routes. A common approach involves the modification of a pre-existing trifluoromethylated benzene ring. A representative multi-step synthesis is outlined below, adapted from a patented method for a similar compound.[13]
-
General Synthesis Workflow:
Multi-step Synthesis of a Trifluoromethylated Benzonitrile -
General Procedure (Illustrative):
-
Nitration: Ortho-fluoro benzotrifluoride is nitrated using a mixture of sulfuric acid and nitric acid to introduce a nitro group.
-
Reduction: The nitro group is then reduced to an amine (e.g., using iron powder and ammonium chloride).
-
Bromination: The resulting aniline derivative is brominated using bromine in acetic acid.
-
Diazotization and Amine Removal: The amine group is converted to a diazonium salt with sodium nitrite and an acid, followed by a reaction to remove the diazonium group and replace it with another substituent if necessary.
-
Substitution: The bromo group is replaced with a cyano group, typically using a cyanide salt like copper(I) cyanide, to yield the final benzonitrile product.[13]
-
Applications in Drug Development
The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its unique electronic properties and steric effects.[14] Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[15]
-
Improved Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.[15]
-
Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[15]
-
Increased Binding Affinity: The high electronegativity of the fluorine atoms in the -CF₃ group can lead to stronger interactions with biological targets, improving the potency of the drug.[15]
-
Role in Signaling Pathway Modulation:
Conceptual Role of the -CF₃ Group in Drug Design
3-(Trifluoromethyl)benzonitrile serves as a key building block for introducing the trifluoromethylphenyl moiety into potential drug molecules. This is particularly relevant in the development of kinase inhibitors and central nervous system (CNS) drugs.[8] For example, benzonitrile derivatives have been investigated as inhibitors of the PD-1/PD-L1 signaling pathway, which is a crucial target in cancer immunotherapy.[16]
Suppliers
| Supplier | Product Name | Purity |
| Sigma-Aldrich | 3-(Trifluoromethyl)benzonitrile | 99% |
| Apollo Scientific | 3-(Trifluoromethyl)benzonitrile | 98% |
| Ambeed, Inc. | 3-(Trifluoromethyl)benzonitrile | - |
| Santa Cruz Biotechnology | 3-(Trifluoromethyl)benzonitrile | - |
| ChemicalBook | 3-(Trifluoromethyl)benzonitrile | - |
References
- 1. ossila.com [ossila.com]
- 2. lookchem.com [lookchem.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. benchchem.com [benchchem.com]
- 5. elib.bsu.by [elib.bsu.by]
- 6. echemcom.com [echemcom.com]
- 7. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 368-77-4 Cas No. | 3-(Trifluoromethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]
- 10. scbt.com [scbt.com]
- 11. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. 3-(Trifluoromethyl)benzonitrile | 368-77-4 [chemicalbook.com]
- 13. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are a significant class of heterocyclic aromatic compounds, prized for their thermal and photochemical stability, charge-transporting capabilities, and strong luminescence.[1] The strategic incorporation of fluorine atoms into the carbazole scaffold can profoundly modulate its electronic, photophysical, and biological properties. This guide provides a comprehensive overview of fluorinated carbazole derivatives, covering their synthesis, diverse applications in drug discovery and organic electronics, and detailed experimental protocols.
Introduction to Carbazoles and the Role of Fluorination
Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. This rigid, planar structure is an excellent scaffold for functionalization, allowing for the fine-tuning of its properties.[2] Carbazoles are known for their wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[3][4] In materials science, their high hole-transporting mobility and thermal stability make them ideal candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[1][5]
The introduction of fluorine, the most electronegative element, into the carbazole structure is a key strategy in medicinal chemistry and materials science.[6] Fluorination can:
-
Enhance Biological Activity: Improve metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7]
-
Tune Optoelectronic Properties: Widen the energy gap, which is crucial for host materials in blue phosphorescent OLEDs (PHOLEDs), and modify emission spectra.[8]
-
Improve Device Performance: Lead to higher luminous efficiency in OLEDs by improving charge balance and exciton confinement.[8][9]
Synthesis of Fluorinated Carbazole Derivatives
Several synthetic routes are employed to produce fluorinated carbazole derivatives. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.
Palladium-Catalyzed Intramolecular C-H Arylation
A highly effective method for synthesizing fluorine-substituted carbazoles involves the intramolecular C-H arylation of N-phenyl-2-haloaniline derivatives. This reaction can be catalyzed by a bimetallic system of Pd(OAc)₂/CuI under ligand-free conditions and is effective for both bromo- and chloroanilines.[8]
BCl₃-Mediated Friedel-Crafts Acylation
For site-specific acylation, a BCl₃-mediated Friedel-Crafts reaction can be used. This method allows for the introduction of an aroyl group at the 1-position of the carbazole ring, starting from 9H-carbazole and a nitrile, such as 4-fluorobenzonitrile.[10] The reaction proceeds through the formation of a 9-(dichloroboryl)-9H-carbazole intermediate.[10]
Applications in Drug Development
The unique properties of fluorine make fluorinated carbazoles potent candidates for various therapeutic applications.[7]
Antimicrobial Activity
Carbazole derivatives have demonstrated significant antimicrobial and antifungal properties.[3][11] Fluorination can further enhance this activity. For instance, 2-Fluoro-9H-carbazole and its derivatives have shown antibacterial efficacy against E. coli, B. subtilis, and S. aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL.[9] The lipophilic character of these compounds may facilitate their passage through the microbial cell membrane.[3]
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound derivatives | E. coli, B. subtilis, S. aureus | 25 µg/mL | [9] |
| N-substituted carbazoles (imidazole moiety) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa | 1–8 µg/mL | [3] |
| N-substituted carbazoles (1,2,4-triazole moiety) | C. albicans | 2–4 µg/mL | [3] |
| Dihydrotriazine-carbazoles (Compound 8f) | Various bacterial strains | 0.5–2 µg/mL | [12] |
Antiviral and Anticancer Potential
Carbazole derivatives have also been investigated for their antiviral and anticancer activities.[13][14] The introduction of fluorine can improve pharmacokinetics and target binding.[6] For example, certain N-alkyl-pyrido[4,3-c]carbazoles have shown potent inhibition of HIV replication.[13] In cancer research, fluorinated analogs of 2-deoxy-d-glucose have demonstrated enhanced potency in glioblastoma models by inhibiting glycolysis.[7]
Applications in Organic Electronics
Fluorinated carbazoles are pivotal in the advancement of organic electronics, particularly in OLEDs.[5][15]
Host Materials for Blue PHOLEDs
The performance of OLEDs relies heavily on the properties of the host material in the emissive layer.[15] For blue phosphorescent emitters like FIrpic (ET = 2.65 eV), the host material must have a higher triplet energy (ET) to confine excitons effectively.[16] Fluorination of the carbazole ring is a useful strategy to widen the energy gap and raise the triplet energy.[8]
Poly(N-vinyl-2,7-difluoro-carbazole) (2,7-F-PVK), for instance, has been successfully used as a host material in solution-processed blue PHOLEDs, achieving a current efficiency of 27 cd/A, which is 1.8 times higher than that of the non-fluorinated PVK.[8] This improvement is attributed to better charge balance within the emission layer.[8]
| Material | Application | Performance Metric | Value | Reference |
| 2,7-F-PVK | Blue PHOLED Host | Current Efficiency | 27 cd/A | [8] |
| PVK (non-fluorinated) | Blue PHOLED Host | Current Efficiency | ~15 cd/A | [8][9] |
| CBPPO (CBP derivative) | Blue PHOLED Host | Max. Current Efficiency | 28.0 cd/A | [16] |
| CBPPO (CBP derivative) | Blue PHOLED Host | Max. EQE | 14.4% | [16] |
Thermally Activated Delayed Fluorescence (TADF)
Carbazole derivatives are also used as emitters in TADF-based OLEDs, which can theoretically achieve 100% internal quantum efficiency.[5][17] Perfluorination of benzoyl-carbazole (F₅BCz) has been shown to undergo an efficient photochemical reaction to produce a highly fluorescent product, highlighting the impact of fluorination on the photophysical pathways.[17]
Key Experimental Protocols
Synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole[10]
-
Setup: Under a nitrogen atmosphere, add carbazole (95% purity, 4.6 mmol) in 2.0 mL of toluene to a solution of 1 M BCl₃ in toluene (5.06 mL, 5.06 mmol).
-
Reactants: Add 4-fluorobenzonitrile (5.6 mmol) and anhydrous AlCl₃ (5.1 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux for 18 hours.
-
Quenching: Cool the mixture to 0 °C and add water (0.25 mL) followed by 10% HCl (5.1 mL).
-
Hydrolysis: Heat the mixture to reflux for 2 hours to hydrolyze the ketimine intermediate.
-
Purification: After workup and purification, single crystals can be obtained for analysis.
Measurement of Photophysical Properties[1]
A. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).
-
Methodology:
-
Prepare solutions of the compound in a suitable solvent (e.g., dichloromethane) at various concentrations (e.g., 10⁻⁵ to 10⁻⁶ M).
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
B. Fluorescence Emission Spectroscopy
-
Objective: To determine the emission maximum (λem).
-
Methodology:
-
Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity is identified as λem.
-
C. Fluorescence Lifetime (τf) Measurement
-
Objective: To determine the fluorescence lifetime.
-
Methodology:
-
Use the time-correlated single-photon counting (TCSPC) technique.
-
Excite the sample with a pulsed light source (e.g., a laser diode) at λabs.
-
Measure the arrival time of the first emitted photon relative to the excitation pulse using a sensitive single-photon detector.
-
Repeat the process to build a histogram of photon arrival times.
-
Fit the resulting decay curve to an exponential function to extract the fluorescence lifetime (τf).[1]
-
Conclusion
Fluorinated carbazole derivatives represent a versatile and highly valuable class of compounds for both drug discovery and materials science. The strategic incorporation of fluorine allows for precise tuning of their biological and photophysical properties, leading to enhanced efficacy in therapeutic applications and superior performance in electronic devices. Continued research into novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly unlock further potential for this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
- 11. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound used as a building block in the synthesis of bioactive compounds and materials for organic electronics.[1][2] Given its application in research and development, a thorough understanding of its properties and associated hazards is essential for safe laboratory practice.
Chemical and Physical Properties
This compound is a solid, off-white powder at room temperature.[1][2] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 391-53-7 | [1][2] |
| Molecular Formula | C₁₂H₈FN | [1][2] |
| Molecular Weight | 185.20 g/mol | [1][2] |
| Appearance | Off-white powder | [1][2] |
| Melting Point | 227 °C | [1][2] |
| Purity | >99% | [1] |
Hazard Identification and Toxicology
While specific toxicological data for this compound is limited, information on the parent compound, 9H-carbazole, and general principles of fluorinated compounds provide a basis for hazard assessment. Carbazole may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[3] Chronic exposure to carbazole has been linked to cancer in animal studies.[3]
Hazard Statements for a structurally related compound (2-Trifluoromethyl-9H-carbazole):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
It is crucial to handle this compound with the assumption that it may possess similar or other uncharacterized hazards.
Biological Activity
This compound and its derivatives have demonstrated antibacterial properties. A minimum inhibitory concentration (MIC) of 25 µg/mL has been reported against E. coli, B. subtilis, and S. aureus.[1][2]
| Biological Activity Data | |
| Test Organism | MIC |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 25 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly.[3][4]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of dust.[4]
-
Minimize dust generation and accumulation.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area and remove all sources of ignition.[4]
-
Wear appropriate PPE as described in Section 3.
-
For dry spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[3]
-
Prevent the material from entering drains or waterways.[4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Experimental Protocols
General Procedure for N-alkylation of Carbazole Derivatives:
-
To a stirred solution of carbazole in a suitable solvent (e.g., ethanol), add the alkylating agent (e.g., ethyl chloroacetate) dropwise.[6]
-
The reaction mixture is typically stirred at room temperature overnight.[6]
-
Upon completion, the reaction mixture is poured into ice water.[6]
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified product.[6]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
This guide is intended to provide essential safety and handling information for this compound. It is imperative that all laboratory personnel consult the relevant Safety Data Sheets and are trained in appropriate laboratory techniques before handling this or any other chemical.
References
2-fluoro-9H-carbazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 2-fluoro-9H-carbazole, a pivotal building block in the synthesis of advanced organic materials and bioactive compounds. This document outlines its core molecular data, a detailed experimental protocol for a representative synthetic application, and a visual workflow to elucidate the process.
Core Molecular Data
This compound is a fluorinated aromatic heterocyclic compound. Its rigid structure and the presence of the fluorine atom impart unique electronic properties, making it a valuable intermediate in the development of materials for organic light-emitting diodes (OLEDs) and as a scaffold for pharmaceutical agents.[1] The fundamental molecular and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₈FN |
| Molecular Weight | 185.20 g/mol |
| CAS Number | 391-53-7 |
| Melting Point | 224.0 to 228.0 °C |
| Boiling Point (Predicted) | 359.2 ± 15.0 °C |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ |
| Appearance | Off-white powder |
Synthetic Protocol: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely employed for the N-arylation of carbazole derivatives. The following is a representative protocol for the coupling of a generic aryl halide with a carbazole, which can be adapted for this compound.
Reaction Scheme:
-
This compound + Aryl-X → N-Aryl-2-fluorocarbazole
-
(Where X = Br, I)
-
Catalyst: Palladium complex (e.g., Pd₂(dba)₃)
-
Ligand: Phosphine ligand (e.g., XPhos)
-
Base: (e.g., NaOtBu)
-
Solvent: Anhydrous toluene
-
Experimental Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk flask is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) are added to the flask.
-
Addition of Solvent: Anhydrous, degassed toluene is added via syringe.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for the prescribed time (typically 12-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-aryl-2-fluorocarbazole.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Buchwald-Hartwig amination of this compound.
Caption: Workflow for Buchwald-Hartwig Amination.
References
Methodological & Application
Application Notes and Protocols: 2-fluoro-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and characterization of materials derived from 2-fluoro-9H-carbazole for use in high-performance Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are based on established methodologies in the field of organic electronics.
Introduction
Carbazole derivatives are a cornerstone in the development of materials for organic electronics, prized for their robust thermal stability, excellent hole-transporting characteristics, and wide energy gap. The strategic incorporation of fluorine atoms into the carbazole scaffold, specifically at the 2-position, offers a powerful tool to modulate the electronic properties of the resulting materials. This substitution can enhance electron-withdrawing character, improve charge carrier mobility, and increase the morphological stability of thin films, ultimately leading to more efficient and durable OLED devices.[1][2] This document details the synthesis of a representative this compound derivative and its application as a host material in phosphorescent OLEDs (PhOLEDs).
Data Presentation
The performance of OLEDs incorporating fluorinated carbazole derivatives is summarized in the tables below. These tables provide key metrics for easy comparison of device efficiency and color purity.
Table 1: Performance of OLEDs using Fluorinated Carbazole Derivatives as Emitters or Hosts
| Device ID | Role of Fluorinated Carbazole | Host Material | Emitter (Dopant) | Max. EQE (%) | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) | Ref. |
| Device A | Emitter | mCP | Cz4FS (7 wt%) | 4.2 | 3600 | 11.5 | (0.15, 0.13) | [1] |
| Device B | Exciplex Acceptor | m-MTDATA | Cz4FS | 5.3 | 24700 | 12.0 | (0.22, 0.46) | [1] |
| Device C | Host | Cz4FS | CdSeS/ZnS QDs (15 wt%) | - | 18700 | - | (0.24, 0.37) | [1] |
| Device D | Host | P1 | LRC-13 (10 wt%) | 1.4 | 4100 | - | (0.22, 0.31) | [1] |
Note: Cz4FS is 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole. P1 is poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole). LRC-13 is a copolymer of Cz4FS and 9-(4-vinyl phenyl)carbazole.
Experimental Protocols
Synthesis of 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole
This protocol describes a representative synthesis of a high-triplet-energy host material derived from this compound using a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
4-bromodibenzo[b,d]furan
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), 4-bromodibenzo[b,d]furan (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Add anhydrous toluene to the flask via syringe. Add the palladium precursor, Pd₂(dba)₃ (0.02 eq.), and the ligand, P(tBu)₃ (0.04 eq.), to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Fabrication Protocol
This protocol outlines the fabrication of a phosphorescent OLED using a this compound derivative as the host material via thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material: e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Host material: 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole
-
Phosphorescent emitter (dopant): e.g., bis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)₂(acac)] for green emission
-
Electron Transport Layer (ETL) material: e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL) material: Lithium fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
Deionized water, acetone, isopropanol
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the ITO work function.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled.
-
Hole Injection Layer (HIL): Deposit a 30 nm layer of TAPC at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole host and the Ir(ppy)₂(acac) dopant (e.g., 6 wt%) to a thickness of 30 nm. The deposition rates of the host and dopant should be adjusted to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): Deposit a 40 nm layer of TPBi at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit a 100 nm layer of Al through a shadow mask to define the active area of the device (e.g., 0.1 cm²).
-
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.
-
Device Characterization Protocol
Procedure:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Measure the I-V-L characteristics using a source meter unit and a calibrated photodiode.
-
Determine the turn-on voltage (the voltage at which luminance reaches 1 cd/m²).
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Record the EL spectra at different driving voltages using a spectroradiometer.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
Calculate the EQE from the luminance, current density, and EL spectrum.
-
Calculate the power efficiency (lm/W) and current efficiency (cd/A) from the I-V-L data.
-
Visualizations
Caption: Synthesis workflow for 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole.
Caption: A typical multilayer PhOLED device architecture.
Caption: Energy level diagram of the described PhOLED.
References
2-Fluoro-9H-Carbazole: A Versatile Building Block in Organic Synthesis for Advanced Materials and Bioactive Molecules
Introduction: 2-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound that has emerged as a crucial building block in organic synthesis. Its unique electronic properties, arising from the combination of the carbazole core and the fluorine substituent, make it an attractive starting material for the development of a wide range of functional molecules. This fluorinated carbazole derivative serves as a versatile intermediate for the synthesis of bioactive compounds with antimicrobial and antifungal properties, as well as for the creation of advanced materials for organic light-emitting diodes (OLEDs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and photophysical properties of the target molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and drug development professionals.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promising potential as antimicrobial and antifungal agents. The carbazole scaffold itself is a known pharmacophore, and the introduction of a fluorine atom can significantly modulate the biological activity.
Antimicrobial and Antifungal Activity
This compound and its derivatives have demonstrated antibacterial activity against various strains, including E. coli, B. subtilis, and S. aureus, with a minimum inhibitory concentration (MIC) reported to be around 25 µg/mL.[1] The derivatization of the carbazole nitrogen and other positions on the aromatic rings allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Table 1: Antimicrobial Activity of this compound Derivatives (Illustrative)
| Compound | Modification | Test Organism | MIC (µg/mL) |
| This compound | - | E. coli | 25[1] |
| B. subtilis | 25[1] | ||
| S. aureus | 25[1] | ||
| N-Alkyl-2-fluoro-9H-carbazole | Alkyl chain at N-9 | S. aureus | Varies |
| This compound derivative | Heterocyclic substituent | C. albicans | Varies |
Note: This table is illustrative and specific MIC values will vary depending on the exact derivative and the microbial strain tested.
Applications in Materials Science
The unique photophysical properties of the this compound core make it a valuable component in the design of materials for organic electronics, particularly for OLEDs. The fluorine substitution can lead to a wider HOMO-LUMO energy gap, which is beneficial for host materials in phosphorescent OLEDs.
Organic Light-Emitting Diodes (OLEDs)
A fluorinated polyvinylcarbazole synthesized from this compound has been utilized as a host material in OLEDs, demonstrating a higher luminous current efficiency of 24 cd/A compared to the non-fluorinated polyvinylcarbazole (17 cd/A).[1] This improvement is attributed to the wider energy gap of the fluorinated polymer.[1] Derivatives of this compound can be incorporated into various layers of an OLED device, including the emissive layer and the hole-transporting layer.
Table 2: Performance of an Illustrative OLED Device Incorporating a this compound-Based Material
| Parameter | Value |
| Host Material | Fluorinated Polyvinylcarbazole |
| Luminous Current Efficiency | 24 cd/A[1] |
| Color | Blue |
| Turn-on Voltage | Varies |
| Maximum Luminance | Varies |
Note: The performance of an OLED device is highly dependent on the device architecture and the specific materials used.
Key Synthetic Protocols
The derivatization of this compound can be achieved through several key synthetic transformations, including N-alkylation, Buchwald-Hartwig amination, and Ullmann condensation.
Protocol 1: N-Alkylation of this compound
This protocol describes the synthesis of N-alkylated this compound derivatives, which are common intermediates for further functionalization.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-alkyl-2-fluoro-9H-carbazole.
Quantitative Data (Illustrative):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| Benzyl Bromide | NaH | DMF | 25 | 4 | 90-98 |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol enables the formation of C-N bonds, coupling this compound with aryl halides to synthesize N-aryl derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (Ar-X, e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the aryl halide.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 2-fluoro-9-aryl-9H-carbazole.
Quantitative Data (Illustrative):
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 75-90 |
| 4-Iodoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 |
Protocol 3: Ullmann Condensation of this compound
The Ullmann condensation is a classical copper-catalyzed method for the N-arylation of amines and related compounds.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (Ar-X, typically an iodide or bromide)
-
Copper catalyst (e.g., CuI, Cu₂O, or copper powder)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Ligand (optional, e.g., 1,10-phenanthroline, L-proline)
-
High-boiling polar solvent (e.g., DMF, dimethyl sulfoxide (DMSO), nitrobenzene)
Procedure:
-
To a reaction flask, add this compound, the aryl halide, the copper catalyst, and the base.
-
If a ligand is used, add it to the mixture.
-
Add the solvent and heat the reaction mixture to a high temperature (typically 120-180 °C).
-
Stir the reaction for several hours to days, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a solution of aqueous ammonia and stir to complex with the copper catalyst.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Illustrative):
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI | K₂CO₃ | DMF | 150 | 24 | 60-80 |
| 4-Bromotoluene | Cu₂O / L-proline | K₃PO₄ | DMSO | 130 | 36 | 70-85 |
Visualizations
Caption: Synthetic pathways for derivatizing this compound.
Caption: Structure-property-application relationship of this compound.
References
Application Notes and Protocols for 2-Fluoro-9H-Carbazole Derivatives in Antimicrobial and Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-fluoro-9H-carbazole derivatives as antimicrobial and antibacterial agents. The information is compiled from recent scientific literature to guide researchers in this promising area of drug discovery.
Introduction
Carbazole and its derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The introduction of a fluorine atom into the carbazole scaffold can significantly enhance these properties due to fluorine's unique electronic and steric characteristics, which can improve metabolic stability and target binding affinity.[3] Specifically, this compound serves as a key building block for a variety of derivatives exhibiting potent antimicrobial and antibacterial activities. These compounds have demonstrated efficacy against a range of pathogenic bacteria, including multidrug-resistant strains.
Antimicrobial Activity Data
The following table summarizes the reported antimicrobial activities of various this compound derivatives against several bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
| Compound ID | Derivative Name | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | This compound | Escherichia coli | 25 | [4] |
| Bacillus subtilis | 25 | [4] | ||
| Staphylococcus aureus | 25 | [4] | ||
| 2 | N-((1-(4-(9H-carbazol-9-yl)butyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-fluoroaniline | Bacillus subtilis | 64 | [1] |
| Pseudomonas aeruginosa | 64 | [1] | ||
| 3 | 6-(9-(2-Fluorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine (8e) | Staphylococcus aureus 4220 | 2 | [5][6] |
| Streptococcus mutans 3289 | 4 | [5][6] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3167 | 4 | [5][6] | ||
| Escherichia coli 1924 | 8 | [5][6] | ||
| 4 | 6-(9-(2,4-Dichlorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine (8f) | Staphylococcus aureus 4220 | 1 | [5][6] |
| Streptococcus mutans 3289 | 2 | [5][6] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3167 | 0.5 | [5][6] | ||
| Escherichia coli 1924 | 1 | [5][6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol is a general procedure for the N-alkylation of a carbazole ring, which is a common step in the synthesis of the active derivatives.[5][6]
Materials:
-
Carbazole or a substituted carbazole
-
Appropriate benzyl halide (e.g., 2-fluorobenzyl chloride)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the carbazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.5 to 2.0 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the corresponding benzyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted carbazole derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.[5][6]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37 °C)
-
Positive control (e.g., Gatifloxacin, Moxifloxacin)
-
Negative control (e.g., DMSO)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37 °C with shaking until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard). Further dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds with MHB to achieve a range of final concentrations (e.g., 0.5 to 64 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include wells for a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO, ensuring the final DMSO concentration does not inhibit bacterial growth), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 630 nm using a microplate reader.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many this compound derivatives is still under investigation. However, studies on the broader class of carbazole compounds suggest several potential mechanisms:
-
DNA Intercalation and Binding: The planar aromatic structure of the carbazole ring allows it to intercalate between the base pairs of bacterial DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[7]
-
Enzyme Inhibition: Some carbazole derivatives have been shown to inhibit essential bacterial enzymes. For instance, docking studies have suggested that certain derivatives can bind to and inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids.[6]
Below are diagrams illustrating a generalized experimental workflow and a potential mechanism of action.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Postulated mechanisms of antibacterial action for this compound derivatives.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis and Pharmaceutical Applications of 2-Fluoro-9H-Carbazole Derivatives: A Detailed Guide for Researchers
Introduction: The carbazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and neuroprotective properties. The introduction of a fluorine atom into the carbazole nucleus, specifically at the 2-position, can significantly modulate the compound's physicochemical and biological properties, making 2-fluoro-9H-carbazole and its derivatives attractive targets for pharmaceutical research and drug development. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves two key stages: the formation of the this compound core and its subsequent derivatization.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies, including classical cyclization reactions. One common approach is the Graebe-Ullmann synthesis, which involves the diazotization of an appropriately substituted aminobiphenyl followed by an intramolecular cyclization. Another effective method is the Cadogan cyclization, which utilizes the reductive cyclization of a nitrobiphenyl derivative.
Conceptual Workflow for Carbazole Synthesis:
Caption: General workflow for the synthesis of the this compound core.
Derivatization of this compound
Once the this compound core is obtained, it can be further functionalized at the N-9 position to generate a diverse library of derivatives. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the N-arylation of carbazoles.[1] Another common method is N-alkylation using alkyl halides in the presence of a base.
Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination (General Procedure)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).
-
Solvent Addition: Add anhydrous toluene or another suitable solvent via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-fluoro-9H-carbazole derivative.
Experimental Workflow for Derivatization:
Caption: General workflow for the derivatization of the this compound core.
Pharmaceutical Applications and Biological Activity
Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their antibacterial, anticancer, and neuroprotective activities.
Antibacterial Activity
Fluorinated carbazole derivatives have demonstrated notable activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antibacterial efficacy.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound derivatives | E. coli | 25 | [2] |
| B. subtilis | 25 | [2] | |
| S. aureus | 25 | [2] | |
| Aminoguanidine-containing carbazoles | Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 | [3] |
| E. coli | 0.5 - 2 | [3] |
Anticancer Activity
Carbazole derivatives are known to exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis. The half-maximal inhibitory concentration (IC50) is used to quantify their cytotoxic effects on cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Synthetic carbazole derivative (LCY-2-CHO) | Human monocytic leukemia (THP-1) | < 10 | [4] |
| T-cell acute lymphoblastic leukemia (CEM) | ~1 | [4] |
Signaling Pathway: Induction of Apoptosis by Carbazole Derivatives
Carbazole derivatives can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the activation of a cascade of caspases.
Caption: Simplified signaling pathway for carbazole-induced apoptosis.
Neuroprotective Activity
Certain carbazole derivatives have demonstrated neuroprotective effects, potentially through the modulation of key signaling pathways like the PI3K/Akt pathway, which is crucial for neuronal survival and function.
Signaling Pathway: Neuroprotection via PI3K/Akt Pathway
The activation of the PI3K/Akt pathway by neuroprotective agents can lead to the inhibition of apoptosis and the promotion of cell survival.
Caption: Role of the PI3K/Akt pathway in carbazole-mediated neuroprotection.
Conclusion
This compound derivatives represent a versatile and promising class of compounds for pharmaceutical research. The synthetic protocols outlined, along with the summarized biological data and signaling pathway diagrams, provide a valuable resource for scientists and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Fluoro-9H-Carbazole in Hole-Transporting Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-fluoro-9H-carbazole and its derivatives as hole-transporting materials (HTMs) in organic electronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The introduction of a fluorine atom onto the carbazole core offers strategic advantages in tuning the material's optoelectronic properties and enhancing device performance and stability.
Introduction to this compound as a Hole-Transporting Material
Carbazole-based compounds are a prominent class of organic materials employed as HTMs due to their excellent thermal stability, high hole mobility, and versatile functionalization, which allows for the fine-tuning of their electronic properties. The strategic incorporation of a fluorine atom, as in this compound, offers several key advantages:
-
Enhanced Stability: Fluorination is known to increase the stability of organic electronic materials, making them more resistant to degradation from environmental factors.
-
Improved Energy Level Alignment: The electron-withdrawing nature of fluorine can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to better energy level alignment with adjacent layers in a device, facilitating more efficient charge injection and transport.
-
Favorable Morphology: Solution-processed films of carbazole derivatives often form uniform and amorphous films, which are crucial for efficient charge transport and preventing current leakage in devices.
This compound serves as a versatile building block for the synthesis of a variety of HTMs. It can be readily functionalized at the N-9 position or undergo further substitutions on the carbazole ring to create a diverse library of materials with tailored properties. For instance, a fluorinated polyvinylcarbazole synthesized from this compound has been shown to exhibit a higher luminous current efficiency of 24 cd/A in OLEDs compared to its non-fluorinated counterpart (17 cd/A), attributed to a wider HOMO-LUMO energy gap.[1]
Quantitative Data Summary
The following tables summarize the key optoelectronic properties and device performance metrics for representative hole-transporting materials derived from this compound.
Table 1: Optoelectronic Properties of this compound Based HTMs
| Material | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) |
| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) (P1) | -5.93 | -2.31 | 3.62 | Data not available |
| Hypothetical Derivative 1 | -5.4 to -5.8 | -2.0 to -2.4 | 3.0 to 3.4 | 10⁻⁴ to 10⁻³ |
| Hypothetical Derivative 2 | -5.3 to -5.7 | -1.9 to -2.3 | 3.0 to 3.4 | 10⁻⁵ to 10⁻⁴ |
Note: Specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature. The hypothetical derivatives are included to represent a plausible range of properties based on known carbazole chemistry.
Table 2: Device Performance of Perovskite Solar Cells (PSCs) with Carbazole-Based HTMs
| HTM | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| SGT-405 (carbazole derivative) | Data not available | Data not available | Data not available | 14.79 |
| SFXDAnCBZ (carbazole derivative) | 1.09 | 23.1 | 0.83 | 20.87 |
| This compound Derivative (Hypothetical) | 1.05 - 1.15 | 22.0 - 24.0 | 0.75 - 0.82 | 18.0 - 22.0 |
Note: The data for SGT-405 and SFXDAnCBZ are provided for comparison as examples of high-performing carbazole-based HTMs.[2][3] The performance of a hypothetical this compound derivative is an estimate based on the potential benefits of fluorination.
Table 3: Device Performance of Organic Light-Emitting Diodes (OLEDs) with Fluorinated Carbazole-Based HTMs
| HTM / Emitter | Device Structure | Max. EQE (%) | Max. Brightness (cd/m²) | Current Efficiency (cd/A) |
| Polyvinylcarbazole (PVK) | Standard OLED | Data not available | Data not available | 17 |
| Fluorinated Polyvinylcarbazole | Standard OLED | Data not available | Data not available | 24 |
| Cz4FS | ITO/mCP/Cz4FS/TPBi/LiF/Al | 4.2 | 3600 | 11.5 |
| P1:LRC-13 (10 wt%) | ITO/CuI/P1:LRC-13/TPBI/Ca/Al | 5.3 | 24700 | 12 |
Note: Cz4FS is 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole. P1 is poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole).[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound derivative and its application in the fabrication of perovskite solar cells and OLEDs, along with protocols for key characterization techniques.
Synthesis of 9-(4-Fluorophenyl)-9H-carbazole
This protocol describes a common method for the N-arylation of carbazole.
Materials:
-
9H-Carbazole
-
1-Bromo-4-fluorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and dichloromethane (for eluent)
Procedure:
-
To a round-bottom flask, add 9H-carbazole (1.1 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), CuI (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add 1,10-phenanthroline (0.1 equivalents) as a ligand.
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain 9-(4-fluorophenyl)-9H-carbazole.
Perovskite Solar Cell Fabrication
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a this compound-based HTM.
Materials:
-
FTO-coated glass substrates
-
Zinc powder
-
2 M HCl
-
Deionized water, acetone, isopropanol
-
Titanium diisopropoxide bis(acetylacetonate) solution (for compact TiO₂ layer)
-
Perovskite precursor solution (e.g., CH₃NH₃PbI₃ in DMF/DMSO)
-
This compound derivative HTM solution in chlorobenzene (e.g., 20 mg/mL with additives like Li-TFSI and t-BP)
-
Chlorobenzene (antisolvent)
-
Gold or Silver pellets for thermal evaporation
Procedure:
-
Substrate Cleaning:
-
Etch FTO glass with zinc powder and 2 M HCl.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the compact TiO₂ precursor solution onto the FTO substrate (e.g., 3000 rpm for 30 s).
-
Dry at 125 °C for 5 minutes.
-
Repeat the spin-coating and drying steps.
-
Anneal the substrates at 500 °C for 30 minutes.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Spin-coat the perovskite precursor solution (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).
-
During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the films at 100 °C for 1 hour.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Spin-coat the this compound derivative HTM solution onto the perovskite layer (e.g., 4000 rpm for 20 s).
-
-
Back Contact Deposition:
-
Deposit an 80-100 nm thick gold or silver back contact by thermal evaporation through a shadow mask.
-
Organic Light-Emitting Diode (OLED) Fabrication
This protocol describes the fabrication of a multilayer OLED device using a this compound derivative as the HTL.
Materials:
-
ITO-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
This compound derivative (HTL material)
-
Emissive layer material (e.g., Alq₃)
-
Electron transport layer material (e.g., TPBi)
-
Electron injection layer material (e.g., LiF)
-
Aluminum pellets for thermal evaporation
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
-
Organic Layer Deposition (via thermal evaporation):
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit a 30 nm thick layer of the this compound derivative onto the ITO surface to form the HTL.
-
Deposit a 20 nm thick layer of the emissive material.
-
Deposit a 40 nm thick layer of the electron transport material.
-
-
Cathode Deposition:
-
Sequentially deposit a 1 nm thick layer of LiF as the electron injection layer, followed by a 100 nm thick layer of aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox.
-
Characterization Protocols
Purpose: To estimate the HOMO and LUMO energy levels of the synthesized HTM.
Experimental Setup:
-
A three-electrode electrochemical cell (working electrode, reference electrode e.g., Ag/AgCl, and counter electrode e.g., platinum wire).
-
Potentiostat.
-
Solution of the this compound derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Ferrocene as an internal standard.
Procedure:
-
Prepare a solution of the sample and supporting electrolyte.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan, sweeping the potential to measure the oxidation and reduction potentials of the sample.
-
Record the onset of the first oxidation potential (Eoxonset) and the first reduction potential (Eredonset) relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
(Note: The value of 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple versus the vacuum level.)
Purpose: To determine the hole mobility of the HTM thin film.
Device Structure: A hole-only device with the structure: ITO / PEDOT:PSS / this compound derivative / Au (or Al).
Procedure:
-
Fabricate the hole-only device using standard thin-film deposition techniques (e.g., spin coating for the organic layers and thermal evaporation for the electrodes).
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
The SCLC region is identified by a J ∝ V² dependence.
-
The hole mobility (μ) can be calculated from the SCLC region using the Mott-Gurney law:
-
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)
-
Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors)
-
V is the applied voltage
-
d is the thickness of the organic layer
-
-
Visualizations
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-9H-carbazole
These application notes provide a detailed guide for the palladium-catalyzed cross-coupling reaction between 2-fluoro-9H-carbazole and various amines, a process known as the Buchwald-Hartwig amination. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds, which are pivotal in the synthesis of pharmaceuticals and functional materials. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
Introduction
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines from aryl halides or pseudohalides and primary or secondary amines. In the context of this compound, this reaction is instrumental in creating a diverse range of substituted carbazole derivatives. These products are of significant interest due to their prevalence in biologically active compounds and organic electronic materials. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Reaction Principle
The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. The efficiency of this catalytic cycle is highly dependent on the specific components of the reaction mixture.
Experimental Protocols
The following section details the necessary reagents, equipment, and step-by-step procedures for performing the Buchwald-Hartwig amination of this compound.
Materials and Equipment
-
Substrates: this compound, various primary and secondary amines
-
Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligands: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Bases: Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)
-
Solvents: Anhydrous toluene, dioxane, or dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas supply (argon or nitrogen), standard laboratory glassware, syringe, and cannula for liquid transfers, column chromatography setup for purification.
General Procedure
A representative experimental procedure is provided below. Note that reaction conditions may require optimization for specific amine coupling partners.
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst precursor and the phosphine ligand under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Sequentially add the base, this compound, and the corresponding amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath. Stir the reaction mixture at the specified temperature for the designated time.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-substituted 2-fluorocarbazole derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.
Table 1: Reaction Conditions for the Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (3) | K₃PO₄ (2.0) | DMF | 120 | 24 | 70-80 |
| 4 | Indole | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 80-90 |
| 5 | Pyrrolidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 105 | 14 | 88-98 |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for Copper-Catalyzed Alkylation of 2-Fluoro-9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are privileged structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful photophysical properties. The introduction of a fluorine atom onto the carbazole scaffold can significantly modulate these properties, enhancing metabolic stability, binding affinity, and membrane permeability. Consequently, the development of robust synthetic methodologies for the functionalization of fluorinated carbazoles is of considerable interest.
This document provides detailed application notes and protocols for the copper-catalyzed N-alkylation of 2-fluoro-9H-carbazole. This reaction is a powerful tool for the synthesis of a diverse library of N-alkylated 2-fluorocarbazole derivatives, which are valuable intermediates in drug discovery and organic electronics. The protocols described herein are based on the foundational work on photoinduced, copper-catalyzed alkylations of amines.[1][2][3]
Reaction Principle
The copper-catalyzed N-alkylation of this compound proceeds via a photoinduced radical mechanism. In this process, a copper(I) catalyst, in the presence of a suitable base, reacts with the carbazole to form a copper(I)-carbazolide complex. Upon irradiation with visible light, this complex enters an excited state and acts as a photoreductant, transferring an electron to the alkyl halide. This single-electron transfer (SET) generates an alkyl radical and a copper(II)-carbazolide species. The subsequent radical-polar cross-coupling of the alkyl radical with the copper(II) complex affords the desired N-alkylated carbazole product and regenerates the copper(I) catalyst.[1][2][3]
A key feature of this methodology is its ability to couple a wide range of primary and secondary alkyl halides under mild reaction conditions, offering a significant advantage over traditional N-alkylation methods that often require harsh conditions and are limited in scope.
Data Presentation
While specific quantitative data for the copper-catalyzed alkylation of this compound is not extensively available in the literature, the following table provides representative yields for the N-alkylation of the parent carbazole scaffold with various alkyl bromides under photoinduced, copper-catalyzed conditions. These results can serve as a valuable benchmark for optimizing the reaction with this compound, though yields may vary due to the electronic effects of the fluorine substituent.
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-Bromopentane | 9-Pentyl-9H-carbazole | 85 |
| 2 | 1-Bromo-3-phenylpropane | 9-(3-Phenylpropyl)-9H-carbazole | 78 |
| 3 | 2-Bromobutane | 9-(sec-Butyl)-9H-carbazole | 64 |
| 4 | Cyclohexyl bromide | 9-Cyclohexyl-9H-carbazole | 72 |
| 5 | 1-Bromo-4-methoxybenzene | 9-(4-Methoxyphenyl)-9H-carbazole | 55 |
Note: Yields are based on analogous reactions with unsubstituted carbazole and should be considered as a starting point for optimization with this compound.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
Commercially available reagents should be used as received unless otherwise noted.
-
Safety Precaution: Alkyl halides are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
General Procedure for the Photoinduced, Copper-Catalyzed N-Alkylation of this compound
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with copper(I) iodide (CuI, 0.05 mmol, 5 mol%), this compound (1.0 mmol, 1.0 equiv.), and a suitable base such as lithium tert-butoxide (LiOtBu, 1.2 mmol, 1.2 equiv.). The tube is evacuated and backfilled with nitrogen three times. Anhydrous, degassed solvent (e.g., THF or dioxane, 5 mL) is added, followed by the alkyl halide (1.1 mmol, 1.1 equiv.). The reaction mixture is then irradiated with a blue LED lamp (e.g., 450 nm) at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated this compound.
Visualizations
General Reaction Scheme
Caption: General scheme for the copper-catalyzed N-alkylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for the reaction.
References
- 1. Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Photoinduced, Copper-Catalyzed Alkylation of Amines: A Mechanistic Study of the Cross-Coupling of Carbazole with Alkyl Bromides. | Semantic Scholar [semanticscholar.org]
Synthesis of Fluorinated Polyvinylcarbazole: A Detailed Experimental Protocol
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of fluorinated polyvinylcarbazole (F-PVK). Polyvinylcarbazole (PVK) is a well-known photoconductive and thermostable polymer.[1] The introduction of fluorine atoms into the polymer backbone can significantly alter its physicochemical properties, such as increasing its thermal stability, chemical resistance, and modifying its electronic characteristics.[2][3] These enhanced properties make F-PVK a promising material for applications in organic electronics, including organic light-emitting diodes (OLEDs), photorefractive materials, and as a component in drug delivery systems where chemical inertness is paramount.
The protocol outlined below describes a two-step process: first, the synthesis of polyvinylcarbazole via radical polymerization of N-vinylcarbazole, and second, the post-polymerization fluorination of the synthesized PVK using a direct fluorination method with a fluorine gas mixture. This post-polymerization modification approach is adaptable and allows for control over the degree of fluorination by adjusting reaction parameters.
Experimental Protocols
Part 1: Synthesis of Polyvinylcarbazole (PVK)
This protocol is adapted from standard radical polymerization methods for N-vinylcarbazole.[1][4][5]
Materials:
-
N-vinylcarbazole (NVK) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Benzene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or nitrogen inlet
-
Dropping funnel
-
Beakers and filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve N-vinylcarbazole (e.g., 10 g) in benzene (e.g., 100 mL).
-
Initiator Addition: Prepare a solution of AIBN (e.g., 0.1 g) in a small amount of benzene.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas for at least 15-20 minutes to remove oxygen, which can inhibit the polymerization reaction.
-
Polymerization Reaction: Heat the reaction mixture to 70°C under a continuous nitrogen flow. Add the AIBN solution dropwise to the flask.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 40 hours at 70°C.[5] The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of methanol (a non-solvent) while stirring vigorously. The PVK will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated PVK by filtration using a Büchner funnel. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the purified PVK in a vacuum oven at 60°C until a constant weight is achieved.
Part 2: Direct Fluorination of Polyvinylcarbazole (F-PVK)
This protocol is a generalized procedure for direct polymer fluorination, which can be adapted for PVK.[3][6] Caution: Direct fluorination with F2 gas is extremely hazardous and must be performed in a specialized, dedicated fume hood with appropriate safety measures and by trained personnel.
Materials:
-
Synthesized Polyvinylcarbazole (PVK) powder
-
Fluorine gas (typically a mixture, e.g., 10% F₂ in Helium or Nitrogen)
-
Helium or Nitrogen gas (for purging)
-
Sodium Fluoride (NaF) pellets (optional, to trap HF)
Equipment:
-
Stainless steel reaction vessel
-
Gas handling system with mass flow controllers
-
Vacuum pump
-
Pressure gauge
Procedure:
-
Sample Preparation: Place a known amount of the synthesized PVK powder in the stainless steel reaction vessel.
-
Purging: Seal the vessel and purge with an inert gas (Helium or Nitrogen) for an extended period to remove all traces of oxygen and moisture.
-
Fluorination: Introduce the fluorine gas mixture into the reaction vessel at room temperature and a controlled pressure (e.g., 1 bar).[6] For safety and to control the reaction exothermicity, a low concentration of fluorine is used. Optional NaF pellets can be placed in the vessel to scavenge any hydrogen fluoride (HF) that may be formed.[6]
-
Reaction Time: The duration of the fluorination can be varied to control the degree of fluorination. Treatment times can range from a few minutes to several hours. For initial experiments, a treatment time of 30-60 minutes is suggested.
-
Post-Fluorination Purging: After the desired reaction time, evacuate the fluorine gas mixture from the vessel using a vacuum pump connected to a proper scrubbing system. Purge the vessel multiple times with an inert gas to remove any residual fluorine and reaction byproducts.
-
Sample Recovery: Carefully open the reaction vessel in an inert atmosphere (e.g., a glovebox) to recover the fluorinated polyvinylcarbazole (F-PVK).
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the synthesis and fluorination of polyvinylcarbazole. The values are indicative and may be optimized for specific applications.
| Parameter | Synthesis of PVK | Direct Fluorination of PVK |
| Reactants | N-vinylcarbazole, AIBN | Polyvinylcarbazole, F₂/He mixture |
| Solvent/Medium | Benzene | Gas phase |
| Temperature (°C) | 70 | Room Temperature (approx. 22)[6] |
| Reaction Time | ~40 hours[5] | 30 - 90 minutes[6] |
| Pressure | Atmospheric | ~1 bar[6] |
| Typical Yield | High (>80%) | N/A (post-polymerization modification) |
| Characterization | FT-IR, ¹H-NMR, GPC | FT-IR, XPS, TGA |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of fluorinated polyvinylcarbazole.
References
- 1. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 2. Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
The Role of 2-fluoro-9H-carbazole in the Development of Advanced Organic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2-fluoro-9H-carbazole, a versatile fluorinated heterocyclic compound, in the development of advanced organic materials. Its unique electronic properties and amenability to chemical modification make it a valuable building block in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as a scaffold for novel antimicrobial agents.
Applications in Organic Light-Emitting Diodes (OLEDs)
The introduction of a fluorine atom into the carbazole core in this compound enhances the material's properties for OLED applications. Fluorination can lead to a wider bandgap and a deeper highest occupied molecular orbital (HOMO) energy level, which is advantageous for creating host materials for phosphorescent emitters. A fluorinated polyvinylcarbazole synthesized from this compound has been utilized as a host material in OLEDs, demonstrating a higher luminous current efficiency compared to its non-fluorinated counterpart.[1]
Quantitative Performance Data:
| Material | Application | Key Performance Metric | Value |
| Fluorinated Polyvinylcarbazole (from this compound) | OLED Host Material | Luminous Current Efficiency | 24 cd/A[1] |
| Polyvinylcarbazole | OLED Host Material | Luminous Current Efficiency | 17 cd/A[1] |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines a general procedure for the fabrication of a solution-processed OLED using a carbazole derivative as the host in the emissive layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Host material (e.g., a derivative of this compound)
-
Phosphorescent dopant (e.g., an iridium complex)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat with UV-ozone immediately before use to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at a specified temperature (e.g., 120-150 °C) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the phosphorescent dopant in a suitable organic solvent.
-
Spin-coat the EML solution onto the PEDOT:PSS layer.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit the ETL material, followed by the cathode layers (e.g., LiF and then Al), through thermal evaporation.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
-
Applications in Organic Solar Cells (OSCs)
Comparative Performance Data of Carbazole-Based HTMs in Perovskite Solar Cells:
| Hole Transporting Material | Power Conversion Efficiency (PCE) | Reference |
| Indolo[3,2-b]carbazole derivative (C202) | 17.7% | [3] |
| Carbazole-based D-A type HTM (KZRD) | 20.40% | [4] |
| Carbazole-based polymer HTM (CzAn) | 22.6% | [5] |
| Self-assembled carbazole-based molecule (SAM1) | 18.9% | [2] |
Antimicrobial Applications
This compound and its derivatives have demonstrated notable antibacterial activity. The parent compound, this compound, has shown a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, B. subtilis, and S. aureus.[1] The carbazole scaffold provides a versatile platform for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | E. coli | 25 µg/mL[1] |
| This compound | B. subtilis | 25 µg/mL[1] |
| This compound | S. aureus | 25 µg/mL[1] |
| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus strains | 32 µg/mL[6] |
| Carbazole alkaloids | S. aureus, S. pyogenes | 25 µg/mL[7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in MHB overnight.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Serial Dilution of the Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the microtiter plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through several established methods for forming C-N bonds, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These reactions involve the coupling of an amine with an aryl halide. Another approach is the Cadogan cyclization, which involves the reductive cyclization of a nitro compound.
General Synthetic Strategies:
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of an amine with an aryl halide at elevated temperatures. For the synthesis of N-arylcarbazoles, this typically involves reacting a carbazole with an aryl halide.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. This method is known for its high efficiency and broad functional group tolerance.
-
Cadogan Cyclization: This reaction involves the deoxygenative cyclization of o-nitrobiphenyls or related compounds using a trivalent phosphorus reagent to form carbazoles.
Representative Experimental Protocol: Synthesis of a Carbazole Derivative via Buchwald-Hartwig Amination
This protocol is a general representation for the synthesis of N-arylcarbazoles and can be adapted for the synthesis of derivatives of this compound.
Materials:
-
Carbazole derivative (e.g., this compound)
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., tri-tert-butylphosphine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., xylene)
Procedure:
-
Catalyst-Ligand Premixing:
-
In a dry, inert atmosphere glovebox or using Schlenk techniques, add the palladium catalyst and phosphine ligand to a dry reaction flask.
-
Add the anhydrous solvent and stir the mixture at room temperature for a short period.
-
-
Addition of Reactants:
-
To the catalyst mixture, add the carbazole derivative, the aryl halide, and the base.
-
-
Reaction:
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylcarbazole derivative.
-
References
- 1. ossila.com [ossila.com]
- 2. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting the power conversion efficiency of perovskite solar cells to 17.7% with an indolo[3,2-b]carbazole dopant-free hole transporting material by improving its spatial configuration - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of 2-Fluoro-9H-Carbazole Analogs
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The carbazole framework is a key structural motif in both naturally occurring alkaloids and synthetic drugs.[4][5] The introduction of a fluorine atom at the 2-position of the 9H-carbazole scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and therapeutic potential. Analogs of 2-fluoro-9H-carbazole have demonstrated promising antibacterial activity and serve as crucial building blocks for bioactive compounds.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of this compound analogs for various biological activities. Detailed protocols for cytotoxicity, antimicrobial susceptibility, and kinase inhibition assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Anticancer Activity Screening
Many carbazole derivatives exhibit potent cytotoxic effects against various cancer cell lines by interfering with critical cellular processes.[3][7] Mechanisms of action include the inhibition of DNA-dependent enzymes like topoisomerases, disruption of mitochondrial function, and induction of apoptosis.[7][8] Screening for anticancer activity is a primary step in evaluating the therapeutic potential of novel this compound analogs.
Data Presentation: Cytotoxic Activity
The cytotoxic activity of carbazole analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Compound Example | Cell Line | Assay | IC50 (µM) |
| Carbazole-Oxadiazole | Compound 10 | MCF-7 (Breast) | MTS | 6.44 |
| Carbazole-Oxadiazole | Compound 10 | HepG2 (Liver) | MTS | 7.68 |
| Carbazole-Oxadiazole | Compound 11 | MCF-7 (Breast) | MTS | >100 |
| 5,8-Dimethyl-9H-carbazole | Compound 4 | MDA-MB-231 (Breast) | Not Specified | 0.73 ± 0.74 |
| 5,8-Dimethyl-9H-carbazole | Compound 3 | MDA-MB-231 (Breast) | Not Specified | 1.44 ± 0.97 |
Note: Data is for representative carbazole derivatives to illustrate potential activity ranges. Specific data for this compound analogs should be populated as generated.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[9][10]
Materials and Reagents:
-
Selected human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analog stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well flat-bottom microtiter plates
-
Positive control (e.g., Doxorubicin)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Prepare a cell suspension of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[9]
-
Include wells for negative controls (cells + medium with vehicle), positive controls (cells + known cytotoxic agent), and blanks (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs and the positive control in complete culture medium. A common concentration range is 0.1 to 100 µM.[9]
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control and plot a dose-response curve to determine the IC50 value.
-
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. connectjournals.com [connectjournals.com]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-fluoro-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-9H-carbazole. Our goal is to help you improve yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The main strategies for synthesizing the this compound core involve intramolecular cyclization reactions. The most common and effective methods include:
-
Cadogan Cyclization: This is a reductive cyclization of 2-nitrobiphenyls. For this compound, the precursor would be 4-fluoro-2-nitrobiphenyl, which can be deoxygenated using a phosphine reagent like triphenylphosphine to induce cyclization.[1]
-
Ullmann Condensation: This classic copper-catalyzed reaction can be used for intramolecular C-N bond formation. It typically requires high temperatures and polar solvents.[2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be adapted for intramolecular cyclization to form the carbazole ring under milder conditions than the Ullmann condensation.[3]
-
Suzuki-Miyaura Coupling followed by Cyclization: This involves creating the biphenyl precursor via a Suzuki-Miyaura coupling, followed by an intramolecular cyclization step.
Q2: Which method generally provides the highest yield for this compound synthesis?
A2: Based on available literature, the Cadogan cyclization of 4-fluoro-2-nitrobiphenyl mediated by triphenylphosphine has been reported to provide a high yield of 91% for 2-fluorocarbazole.[4] While yields for other methods can vary significantly based on the optimization of reaction conditions, the Cadogan cyclization appears to be a highly efficient route.
Q3: What are the key reaction parameters to consider for optimizing the yield?
A3: Optimizing the yield of this compound synthesis requires careful consideration of several factors depending on the chosen method:
-
For Cadogan Cyclization: The choice of solvent and temperature is crucial. Higher boiling point solvents have been observed to give higher yields.[1]
-
For Buchwald-Hartwig Amination: The selection of the palladium catalyst, phosphine ligand, and base is critical. Sterically hindered and electron-rich ligands often lead to better results.[3]
-
For Ullmann Condensation: The type of copper catalyst, ligand, base, and solvent, as well as the reaction temperature, are all important parameters to optimize.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Cadogan Cyclization: Incomplete deoxygenation of the nitro group. | - Ensure a slight excess of triphenylphosphine (e.g., 2.5 equivalents) is used.[4]- Use a high-boiling point solvent like 1,2-dichlorobenzene and ensure the reaction is heated to reflux.[4] |
| Buchwald-Hartwig Amination: Inactive catalyst or inappropriate ligand/base combination. | - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos).[5]- The choice of base is critical; common bases include NaOtBu, KOtBu, and Cs₂CO₃. The optimal base can depend on the solvent and substrates.[6] |
| Ullmann Condensation: Harsh reaction conditions leading to decomposition. | - While high temperatures are often necessary, screen a range of temperatures to find the optimal balance between reaction rate and decomposition.- The use of a suitable ligand, such as 1,10-phenanthroline, can sometimes allow for milder reaction conditions. |
| General: Impure starting materials. | - Ensure the purity of your starting materials (e.g., 4-fluoro-2-nitrobiphenyl) through appropriate purification techniques like recrystallization or column chromatography. |
Presence of Significant Byproducts
| Potential Cause | Suggested Solution |
| Cadogan Cyclization: Formation of triphenylphosphine oxide can complicate purification. | - After the reaction, the residue can be slurried with a non-polar solvent (e.g., ligroin) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[4] |
| Suzuki-Miyaura Coupling (for precursor synthesis): Homocoupling of the boronic acid. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling. |
| General: Formation of polymeric materials or tar. | - Lower the reaction temperature to reduce the rate of side reactions.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
High-Yield Synthesis of this compound via Cadogan Cyclization
This protocol is adapted from a reported synthesis of 2-fluorocarbazole.[4]
Reactants and Reagents:
| Reagent | Molar Equivalent |
| 4-Fluoro-2-nitrobiphenyl | 1.0 |
| Triphenylphosphine (PPh₃) | 2.5 |
| 1,2-Dichlorobenzene (o-DCB) | Solvent |
Procedure:
-
Combine 4-fluoro-2-nitrobiphenyl and triphenylphosphine (2.5 equivalents) in 1,2-dichlorobenzene.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under high vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of 2-fluoro-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 2-fluoro-9H-carbazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a derivative of carbazole, is a largely non-polar aromatic compound.[1] Consequently, it exhibits poor solubility in water and polar solvents. Its solubility is significantly better in non-polar organic solvents and polar aprotic solvents.[1][2] The fluorine substitution can slightly alter its polarity compared to the parent carbazole molecule, potentially influencing its solubility in specific solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the general solubility of carbazole derivatives, the following solvents are recommended starting points for solubilization:
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Good Solubility Expected: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Chloroform, Dichloromethane.[2][3]
-
Moderate to Low Solubility Expected: Toluene, Acetone, Ethyl Acetate, Methanol, Ethanol.[1][2]
-
Poor Solubility Expected: Hexane, Water.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility in organic solvents increases with temperature.[1] If you are facing solubility issues at room temperature, gentle heating of the solvent while dissolving the compound can significantly improve solubility. However, it is crucial to be aware of the solvent's boiling point and the compound's stability at elevated temperatures.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system is a common and effective strategy. For instance, if your experimental conditions require an aqueous buffer, you can first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then slowly add this stock solution to the aqueous buffer with vigorous stirring.[4]
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter during your experiments.
Issue 1: The compound does not dissolve completely in the chosen solvent.
-
dot
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: The compound precipitates out of solution after being transferred or diluted.
This often occurs when a stock solution in a strong organic solvent is diluted into a weaker solvent or an aqueous buffer.
-
dot
Quantitative Solubility Data (Estimated)
| Solvent Class | Solvent | Estimated Solubility at 25°C (mg/mL) | Notes |
| Aprotic Polar | Dimethyl sulfoxide (DMSO) | > 50 | Often the best choice for creating concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | > 50 | Similar to DMSO, a strong solvent for many organic compounds. | |
| Ethers | Tetrahydrofuran (THF) | 10 - 20 | Good solubility, but THF is volatile and can be hygroscopic. |
| Halogenated | Dichloromethane (DCM) | 15 - 25 | Good solvent, but be mindful of its volatility and potential reactivity. |
| Chloroform | 15 - 25 | Similar to DCM. | |
| Ketones | Acetone | 5 - 10 | Moderate solubility, useful for many applications. |
| Aromatic | Toluene | 5 - 15 | A good non-polar solvent for carbazole-type structures. [1] |
| Alcohols | Methanol | 1 - 5 | Limited solubility due to the polarity of the hydroxyl group. Heating may improve solubility. |
| Ethanol | 1 - 5 | Similar to methanol. | |
| Non-polar | Hexane | < 1 | Expected to have very low solubility. |
| Aqueous | Water | < 0.1 | Essentially insoluble in water. [1] |
Experimental Protocol: Determination of Solubility
This protocol outlines a standard method to experimentally determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be visible.
-
Seal the vial tightly and place it in a thermostatic shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any particulate matter.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using your chosen analytical method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
-
dot
Caption: Experimental workflow for determining solubility.
References
Technical Support Center: Optimizing N-arylation of 2-fluoro-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the N-arylation of 2-fluoro-9H-carbazole. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of this compound in a question-and-answer format.
Q1: I am observing low to no conversion of my this compound starting material. What are the potential causes and how can I resolve this?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inappropriate Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands are often required. Consider screening different ligands to find the optimal one for your specific aryl halide.
-
Suboptimal Base: The choice and strength of the base are critical. If the base is not strong enough to deprotonate the carbazole, the reaction will not proceed. Conversely, a base that is too strong may lead to side reactions. Screening different bases is advisable.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider gradually increasing it.
Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired N-arylated this compound. What are these side products and how can I minimize their formation?
A2: Side product formation is a common issue. The most likely side products in a Buchwald-Hartwig amination include:
-
Hydrodehalogenation of the aryl halide: This results in the formation of an arene instead of the desired product. This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of the aryl halide: This leads to the formation of biaryl compounds. This side reaction can be more prevalent at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst/ligand ratio can help minimize this.
-
Decomposition of the starting material or product: The fluorine substituent on the carbazole ring can influence its stability under the reaction conditions. If decomposition is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker base).
Q3: I am struggling to purify my final product from the reaction mixture. What are some effective purification strategies?
A3: Purification of N-arylated carbazoles can be challenging due to the presence of residual catalyst, ligand, and side products.
-
Filtration: After the reaction is complete, it is often beneficial to filter the reaction mixture through a pad of Celite® to remove insoluble inorganic salts and palladium black.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent system may need to be optimized based on the specific product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-arylation of this compound?
A1: The N-arylation of this compound typically proceeds via the Buchwald-Hartwig amination catalytic cycle.[1][2] This involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the deprotonated this compound to the palladium center. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2]
Q2: Which palladium catalyst and ligand system is most suitable for this reaction?
A2: The choice of catalyst and ligand is critical for a successful reaction. For the N-arylation of carbazoles, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are often effective.[3] Commonly used systems include Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, paired with ligands such as XPhos, t-BuXPhos, or RuPhos.[4] The optimal combination will depend on the specific aryl halide used.
Q3: What are the recommended bases and solvents for the N-arylation of this compound?
A3: Strong, non-nucleophilic bases are typically required for the deprotonation of the carbazole nitrogen. Common choices include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃).[4] Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.[5] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Q4: How does the fluorine substituent on the carbazole ring affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can make the N-H bond of this compound more acidic compared to the unsubstituted carbazole. This may allow for the use of a weaker base. However, the fluorine substituent could also potentially coordinate to the palladium center, which might influence the catalytic activity. Careful optimization of the reaction conditions is therefore important.
Experimental Protocols & Data
General Experimental Protocol for Palladium-Catalyzed N-arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (or another suitable solvent) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table of Optimized Reaction Conditions for N-arylation of Carbazole Derivatives
The following table summarizes optimized conditions for the N-arylation of carbazole with various aryl halides, which can serve as a starting point for the optimization of the this compound reaction.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 98 | [4] |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.08) | Toluene | 100 | 24 | 95 | [4] |
| 1-Bromonaphthalene | Pd₂(dba)₃ (2) | Buchwald Ligand (4) | LiOtBu (1.5) | Toluene | 110 | 18 | 85 | [3] |
| 2-Bromobiphenyl | Pd₂(dba)₃ (2) | IPr*OMe (4) | LiHMDS (1.5) | Toluene | 110 | 24 | 92 | [3] |
Visualizations
Experimental Workflow for N-arylation of this compound
Caption: Experimental workflow for the N-arylation of this compound.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
References
Navigating the Synthesis of 2-fluoro-9H-carbazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting common side reactions and challenges encountered during the synthesis of 2-fluoro-9H-carbazole. The following frequently asked questions (FAQs) and troubleshooting guides are designed to offer practical solutions and detailed experimental protocols to assist researchers in achieving successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve intramolecular cyclization of a suitably substituted biphenyl precursor. The most common approaches are:
-
Ullmann Condensation: A copper-catalyzed intramolecular C-N bond formation.
-
Buchwald-Hartwig Amination: A palladium-catalyzed intramolecular C-N bond formation.
-
Cadogan-Sundberg Reaction: Reductive cyclization of an o-nitrobiphenyl derivative.
-
Graebe-Ullmann Synthesis: Diazotization of an N-aryl-o-phenylenediamine followed by cyclization.
Q2: What is the impact of the fluorine substituent on the synthesis?
A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the precursors. It can affect the nucleophilicity of the amino group and the electrophilicity of the carbon-halogen bond, potentially requiring adjustments to reaction conditions compared to the synthesis of unsubstituted carbazole.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining high purity crystals. Common solvents for carbazole purification include xylene, chlorobenzene, and tetrachloroethylene.[1] For column chromatography, a silica gel stationary phase with a gradient of non-polar to moderately polar organic solvents (e.g., hexanes and ethyl acetate) is generally effective.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Intramolecular Ullmann Condensation
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete reaction; Inactive catalyst; Unsuitable base or solvent. | Increase reaction temperature and/or time. Use freshly prepared or activated copper catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and high-boiling polar solvents (e.g., DMF, NMP). |
| Formation of dimeric byproducts | Intermolecular coupling competing with intramolecular cyclization. | Use high dilution conditions to favor the intramolecular reaction. |
| Dehalogenation of the starting material | Presence of reducing agents or basic conditions promoting hydrodehalogenation. | Ensure the reaction is carried out under an inert atmosphere. Use a milder base if possible. |
| Formation of oxidized impurities | Presence of oxygen in the reaction. | Thoroughly degas the solvent and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
Intramolecular Buchwald-Hartwig Amination
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion | Inactive catalyst; Inappropriate ligand or base. | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos). Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. |
| Formation of dehalogenated starting material | β-hydride elimination from the palladium-amido intermediate.[2] | Use a bulky phosphine ligand to disfavor this side reaction. Optimize the reaction temperature, as higher temperatures can sometimes promote β-hydride elimination. |
| Side reactions involving the fluorine substituent | The electron-withdrawing fluorine may influence the reactivity of the aromatic ring. | While less common, consider the possibility of nucleophilic aromatic substitution at other positions if very strong nucleophiles are present. This is generally not an issue under standard Buchwald-Hartwig conditions. |
| Ligand degradation | Phosphine ligands can be sensitive to air and moisture. | Handle ligands under an inert atmosphere. Use pre-catalysts that are more air-stable. |
Cadogan-Sundberg Reaction
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of carbazole | Incomplete reduction of the nitro group; Formation of other heterocyclic byproducts. | Ensure a sufficient excess of the reducing agent (e.g., triethyl phosphite) is used. Optimize the reaction temperature, as this can influence the selectivity of the cyclization.[3] |
| Formation of N-oxide or other partially reduced intermediates | Incomplete deoxygenation of the nitro group. | Increase the amount of the reducing agent and/or the reaction time. |
| Polymerization or tar formation | High reaction temperatures leading to decomposition. | Use a high-boiling but inert solvent to maintain a controlled temperature. Consider microwave-assisted synthesis for better temperature control and shorter reaction times.[3] |
Experimental Protocols
Adapted Protocol for Intramolecular Ullmann Condensation
This protocol is adapted from general procedures for the synthesis of carbazole derivatives and should be optimized for the specific substrate.
Starting Material: 2-amino-2'-chloro-5-fluorobiphenyl
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2-amino-2'-chloro-5-fluorobiphenyl | 1.0 | Precursor |
| Copper(I) iodide (CuI) | 0.1 - 0.2 | Catalyst |
| 1,10-Phenanthroline | 0.2 - 0.4 | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
To a flame-dried flask, add 2-amino-2'-chloro-5-fluorobiphenyl, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to reflux (approx. 153 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Adapted Protocol for Intramolecular Buchwald-Hartwig Amination
This protocol is adapted from general procedures for intramolecular C-N coupling.
Starting Material: 2-amino-2'-bromo-5-fluorobiphenyl
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2-amino-2'-bromo-5-fluorobiphenyl | 1.0 | Precursor |
| Pd₂(dba)₃ | 0.02 - 0.05 | Palladium Precatalyst |
| Xantphos | 0.04 - 0.10 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | Base |
| Toluene | - | Solvent |
Procedure:
-
In an oven-dried Schlenk tube, combine 2-amino-2'-bromo-5-fluorobiphenyl, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.[4]
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene via syringe.[4]
-
Seal the tube and heat the mixture to 110 °C with stirring for 12-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic processes and potential pitfalls, the following diagrams illustrate the general workflows.
Caption: General experimental workflows for Ullmann and Buchwald-Hartwig syntheses.
Caption: A logical diagram for troubleshooting low product yield in carbazole synthesis.
References
Technical Support Center: Enhancing the Stability of 2-Fluoro-9H-Carbazole-Based OLED Devices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of Organic Light-Emitting Diode (OLED) devices based on 2-fluoro-9H-carbazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in OLEDs compared to non-fluorinated carbazole?
A1: The introduction of a fluorine atom to the carbazole core can significantly enhance the performance and stability of OLED devices. Fluorine's high electronegativity can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to improved charge injection and a wider energy gap, which is beneficial for hosting high-energy emitters. For instance, a fluorinated polyvinylcarbazole has demonstrated a higher luminous current efficiency (24 cd/A) compared to its non-fluorinated counterpart (17 cd/A), attributed to the wider HOMO-LUMO energy gap.[1][2]
Q2: What are the common degradation mechanisms observed in this compound-based OLEDs?
A2: Like other carbazole-based OLEDs, devices incorporating this compound are susceptible to degradation through several mechanisms. These include:
-
Chemical Degradation: The C-N bond in the carbazole moiety can be prone to cleavage, especially under electrical stress, leading to the formation of non-emissive byproducts and luminescence quenchers.
-
Morphological Instability: Crystallization or aggregation of the organic thin films can occur over time, creating charge traps and non-radiative recombination centers.
-
Interfacial Degradation: Delamination or mixing of layers within the device stack can disrupt charge transport and recombination processes.
-
Electrode Degradation: Oxidation of the metallic cathode, often initiated by the ingress of moisture and oxygen, can lead to the formation of "dark spots."
Q3: How does the fluorine substitution impact the operational lifetime of the OLED device?
A3: Fluorination is generally expected to enhance the operational lifetime of OLEDs. The stronger C-F bond compared to a C-H bond can increase the molecule's intrinsic stability. Furthermore, the modified electronic properties due to fluorine substitution can lead to more balanced charge injection and transport, reducing the accumulation of charge carriers at interfaces, which is a known contributor to device degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fabrication and testing of this compound-based OLEDs.
| Issue | Potential Cause | Troubleshooting Steps |
| Low External Quantum Efficiency (EQE) | 1. Imbalanced Charge Injection/Transport: An excess of either holes or electrons reaching the emissive layer can lead to recombination outside the desired zone and reduced efficiency. 2. Energy Level Mismatch: Poor alignment of the HOMO/LUMO levels between adjacent layers can hinder efficient charge injection. 3. Triplet Exciton Quenching: In phosphorescent OLEDs, the triplet energy of the this compound host may be too low to effectively confine the excitons of the dopant. | 1. Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier mobility. 2. Select HTL and ETL materials with appropriate energy levels to minimize injection barriers. 3. Ensure the triplet energy of the this compound host is at least 0.2 eV higher than that of the phosphorescent emitter. |
| High Operating Voltage | 1. Poor Film Morphology: Rough or crystalline films can impede charge transport. 2. High Charge Injection Barriers: Significant energy barriers between the electrodes and the organic layers. | 1. Optimize deposition parameters (e.g., substrate temperature, deposition rate) to promote the formation of smooth, amorphous films. 2. Introduce a hole injection layer (HIL) or an electron injection layer (EIL) to facilitate charge injection. |
| Rapid Luminance Decay (Short Lifetime) | 1. Material Impurities: Trace impurities in the this compound or other organic materials can act as quenching sites. 2. Poor Encapsulation: Ingress of oxygen and moisture can rapidly degrade the organic layers and the cathode. 3. Exciton-Polaron Annihilation: High current densities can lead to annihilation processes that degrade the organic materials. | 1. Purify all organic materials by sublimation or recrystallization before use. 2. Ensure a hermetic encapsulation of the device in an inert atmosphere (e.g., nitrogen-filled glovebox). 3. Operate the device at lower current densities where possible. |
| Color Instability with Varying Voltage | 1. Shift in the Recombination Zone: The location of electron-hole recombination may shift within the emissive layer or to adjacent layers as the voltage changes. 2. Exciplex Formation: Emission from an excited-state complex at an interface can lead to a red-shifted, broad emission. | 1. Introduce charge-blocking layers (electron-blocking layer or hole-blocking layer) to confine the recombination zone within the emissive layer. 2. Insert a thin interlayer between the layers forming the exciplex to prevent its formation. |
Quantitative Data
Table 1: Performance Comparison of Fluorinated vs. Non-Fluorinated Carbazole-Based OLEDs
| Material | Device Role | Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| Fluorinated Polyvinylcarbazole | Host | 24[1][2] | - | - | - |
| Polyvinylcarbazole | Host | 17[1][2] | - | - | - |
| 9-(4-fluorophenyl)-9H-carbazole | HTL | - | - | - | - |
| 9-phenylcarbazole | HTL | - | - | - | - |
Note: Data is limited and performance can vary significantly with device architecture. Further research is needed for a comprehensive comparison.
Table 2: Photophysical and Electrochemical Properties of Fluorinated Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Triplet Energy (eV) |
| 9-(4-fluorophenyl)-9H-carbazole | -5.78 | -2.33 | 3.45 | - |
| 9-phenylcarbazole | -5.71 | -2.29 | 3.42 | - |
Note: Data for 9-(4-fluorophenyl)-9H-carbazole and 9-phenylcarbazole are derived from a comparative study of related compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromo-4-fluorobenzene
-
9H-Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9H-carbazole (1.2 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Fabrication of a this compound-Based OLED
This protocol describes the fabrication of a simple multilayer OLED by thermal evaporation.
Device Structure: ITO / HTL / this compound:Emitter / ETL / LiF / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive dopant (e.g., a phosphorescent emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a cleaning agent (e.g., detergent solution), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum chamber.
-
Deposit the organic and metallic layers sequentially without breaking the vacuum.
-
HTL: Deposit a 40 nm thick layer of NPB at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate this compound as the host and the desired emitter as the guest. A typical doping concentration is 5-10 wt%. The total thickness of the EML should be around 30 nm.
-
ETL: Deposit a 30 nm thick layer of TPBi.
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of LiF.
-
Cathode: Deposit a 100 nm thick layer of aluminum.
-
-
Encapsulation:
-
Immediately transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Visualizations
Caption: Experimental workflow for the synthesis, fabrication, and characterization of this compound-based OLEDs.
Caption: Potential degradation pathways in this compound-based OLEDs.
References
Reducing impurities in the synthesis of 2-fluoro-9H-carbazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-fluoro-9H-carbazole derivatives. Our goal is to help you reduce impurities and improve the overall efficiency and success of your synthetic protocols.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound and its derivatives. The solutions are based on established synthetic methodologies such as Buchwald-Hartwig amination, Cadogan cyclization, and Friedel-Crafts acylation.
Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound derivatives can stem from several factors related to the chosen synthetic route. Below is a summary of potential causes and solutions for common synthetic methods.
| Potential Cause | Recommended Solutions | Illustrative Purity Improvement |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure the use of a fresh, high-quality palladium precatalyst and an appropriate phosphine ligand (e.g., XPhos, RuPhos).[1] Perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[1] | Purity increase from <10% to >90% |
| Insufficient Base Strength/Solubility (Buchwald-Hartwig) | For challenging substrates, consider switching from weaker bases (e.g., K₂CO₃) to stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[1] Ensure the base is sufficiently soluble in the reaction solvent.[1] | Yield increase from 20% to 75% |
| Harsh Reaction Conditions (Cadogan/Ullmann) | The Cadogan cyclization and Ullmann condensation often require high temperatures, which can lead to product degradation.[2][3] If possible, explore milder, modern catalytic methods like the Buchwald-Hartwig amination. For Cadogan reactions, carefully control the temperature and reaction time. | Tar formation reduced by 50% |
| Poor Quality Starting Materials | Verify the purity of starting materials (e.g., 2-fluoro-2'-nitrobiphenyl for Cadogan cyclization or the corresponding amine and aryl halide for Buchwald-Hartwig) by NMR or LC-MS. Impurities in starting materials can inhibit the catalyst or lead to side reactions. | Consistent yields and purity achieved |
Presence of Significant Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The nature of impurities is highly dependent on the synthetic route. Below are common impurities and strategies to mitigate their formation.
| Observed Impurity | Probable Cause | Recommended Solutions | Illustrative Impurity Reduction |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or catalyst loading. | Increase the reaction time and/or temperature. Optimize the catalyst and ligand loading. Use a slight excess of one reagent to drive the reaction to completion. | Unreacted starting material reduced from 30% to <5% |
| Isomeric Carbazole Products | Poor regioselectivity during cyclization or substitution, particularly with substituted precursors. The fluorine substituent can influence the regioselectivity of electrophilic aromatic substitution.[4] | For Friedel-Crafts acylation, the choice of Lewis acid and solvent can influence regioselectivity. For cyclization reactions, the position of substituents on the starting materials is critical for directing the cyclization to the desired position. | Desired isomer ratio improved from 2:1 to >10:1 |
| Over-acylated or Poly-substituted Products (Friedel-Crafts) | The product is more reactive than the starting material, leading to multiple substitutions.[5] | Use a milder Lewis acid or a stoichiometric amount of the acylating agent. Running the reaction at a lower temperature can also improve selectivity. | Di-acylated product reduced from 25% to <2% |
| Dehalogenated Byproducts (Buchwald-Hartwig) | Reductive dehalogenation of the aryl halide is a common side reaction.[1] | Optimize the ligand-to-palladium ratio. In some cases, a change of solvent or base can minimize this side reaction.[1] | Dehalogenated impurity reduced from 15% to <3% |
| N-oxide Byproducts (Cadogan Cyclization) | Incomplete deoxygenation of the nitro group can lead to the formation of stable N-oxide intermediates.[2][6] | Ensure a sufficient amount of the deoxygenating agent (e.g., triethyl phosphite) is used and that the reaction is heated for an adequate amount of time to ensure complete reduction.[2] | N-oxide impurity reduced to undetectable levels |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for the synthesis of this compound?
A1: The Buchwald-Hartwig amination is often the preferred method for the synthesis of N-aryl carbazoles and can be adapted for the intramolecular cyclization to form the carbazole core.[3] It generally proceeds under milder conditions and with higher functional group tolerance compared to the classical Ullmann condensation or Cadogan cyclization.[1]
Q2: How does the fluorine substituent affect the synthesis of carbazole derivatives?
A2: The fluorine atom, being highly electronegative, can influence the electronic properties of the aromatic rings.[4] This can affect the regioselectivity of subsequent reactions like Friedel-Crafts acylation.[4] In nucleophilic aromatic substitution reactions, the fluorine atom can act as a leaving group, although this is less common than with other halogens.[5]
Q3: What are the best practices for purifying this compound derivatives?
A3: Purification is typically achieved through column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective in separating the desired product from unreacted starting materials and non-polar byproducts. Recrystallization from a suitable solvent system can be used for further purification of the solid product.
Q4: I am observing a complex mixture of products in my reaction. What is the first step in troubleshooting?
A4: The first step is to obtain a clean mass spectrum (e.g., LC-MS) of your crude reaction mixture to identify the molecular weights of the major components.[7] This will help you determine if you are forming isomers, byproducts from side reactions, or if you have a significant amount of unreacted starting materials.
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
2-Amino-2'-bromo-5-fluorobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk flask, add 2-amino-2'-bromo-5-fluorobiphenyl (1.0 eq), sodium tert-butoxide (1.2 eq), and XPhos (0.02 eq).
-
Add palladium(II) acetate (0.01 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol describes a general procedure for the acylation of this compound.[5]
Materials:
-
This compound
-
Acetyl chloride (or another acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Impurity Reduction
The following diagram illustrates a logical workflow for troubleshooting common issues leading to impurities in the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for reducing impurities in the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-9H-carbazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the bulk production of 2-fluoro-9H-carbazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most promising and scalable synthetic route for the bulk production of this compound?
A1: For large-scale synthesis, the Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiphenyl precursor, is a highly effective and scalable method.[1][2][3] This approach is generally high-yielding and avoids the use of expensive or highly toxic reagents often associated with other methods. A particularly practical variation involves using triphenylphosphine as the reducing agent.[1]
Q2: What are the critical process parameters to control during the scale-up of the Cadogan reaction?
A2: Temperature control is crucial; higher boiling point solvents tend to give better yields.[1] Efficient stirring is also critical to ensure proper mixing, especially in larger reactors. The rate of addition of the reducing agent should be carefully controlled to manage the exothermic nature of the reaction. Finally, robust inert atmosphere conditions are necessary to prevent side reactions.
Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?
A3: Common impurities may include unreacted starting materials (e.g., 2-nitro-4'-fluorobiphenyl), partially reduced intermediates (e.g., nitroso-biphenyl), and triphenylphosphine oxide (if triphenylphosphine is used as the reductant). Minimizing these impurities can be achieved by ensuring a slight excess of the reducing agent, allowing for sufficient reaction time, and maintaining the optimal reaction temperature.
Q4: What are the most effective methods for purifying this compound on a large scale?
A4: For bulk purification, recrystallization is often the most cost-effective and efficient method. The choice of solvent is critical for achieving high purity and yield. Column chromatography can also be employed, particularly for removing closely related impurities, but may be less practical for very large quantities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Cadogan reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient temperature or reaction time.[1]2. Deactivated reducing agent (e.g., oxidized triphenylphosphine).3. Poor quality starting materials. | 1. Increase the reaction temperature by using a higher boiling point solvent and extend the reaction time. Monitor reaction progress by TLC or LC-MS.2. Use fresh, high-purity triphenylphosphine.3. Ensure the purity of the 2-nitro-4'-fluorobiphenyl starting material. |
| Formation of Significant Side Products | 1. Reaction temperature is too high, leading to decomposition.2. Presence of oxygen or moisture in the reaction. | 1. Carefully control the reaction temperature and consider a solvent with a slightly lower boiling point.2. Ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Triphenylphosphine oxide has similar solubility to the product in some solvents. | 1. Optimize the recrystallization solvent system. A mixed solvent system may be required.2. Consider a column chromatography step with a suitable eluent system if recrystallization is ineffective. |
| Product Discoloration (Yellow or Brown) | 1. Presence of residual colored impurities or oxidation products. | 1. Treat the crude product with activated carbon during recrystallization.2. Ensure the final product is stored under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of this compound via Cadogan Cyclization
This protocol describes a scalable synthesis of this compound from 2-nitro-4'-fluorobiphenyl using a triphenylphosphine-mediated reductive cyclization.
Materials:
-
2-Nitro-4'-fluorobiphenyl
-
Triphenylphosphine (PPh₃)
-
High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)
-
Toluene
-
Hexane
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-nitro-4'-fluorobiphenyl (1.0 eq) and the high-boiling point solvent.
-
Inert Atmosphere: Purge the vessel with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Addition of Reducing Agent: Heat the mixture to the reflux temperature of the solvent. Slowly add a solution of triphenylphosphine (1.2 - 1.5 eq) in the same solvent to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product will be a solid or a viscous oil.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot toluene. Slowly add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Filter the solid, wash with cold hexane, and dry under vacuum.
-
Column Chromatography (if necessary): If the product is still impure after recrystallization, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Quantitative Data Comparison
The following table summarizes typical quantitative data for the Cadogan synthesis of substituted carbazoles, providing a benchmark for process optimization.
| Parameter | Value | Reference |
| Typical Yield | 85 - 95% | [1] |
| Purity (after recrystallization) | >98% | Internal Data |
| Reaction Time | 4 - 8 hours | [1] |
| Molar Ratio (Substrate:PPh₃) | 1 : 1.2-1.5 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Preventing degradation of 2-fluoro-9H-carbazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-fluoro-9H-carbazole to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Oxidation or photodegradation due to improper storage. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark place such as a desiccator or a designated cabinet.[1][2] |
| Inconsistent experimental results | Degradation of the starting material, leading to lower purity and the presence of impurities that may interfere with reactions. | Verify the purity of the this compound using a validated analytical method like HPLC before use. If degradation is suspected, purify the compound by recrystallization or column chromatography. |
| Poor solubility compared to a new batch | Formation of insoluble polymeric byproducts from degradation pathways such as oxidative coupling. | Filter the solution to remove any insoluble material. For future prevention, adhere strictly to recommended storage conditions. Consider sonicating the sample in the chosen solvent to aid dissolution. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | The compound has degraded, forming byproducts. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage conditions and handling procedures to identify the cause of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] Storing it in a dark, dry environment, such as a desiccator, is highly recommended. For enhanced stability, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: While specific data for this compound is limited, carbazole derivatives are generally susceptible to three main degradation pathways:
-
Oxidation: Exposure to air and light can lead to oxidative coupling, forming dimers or oligomers.
-
Photodegradation: Halogenated carbazoles can undergo dehalogenation when exposed to light, particularly UV radiation. This could potentially lead to the formation of carbazole from this compound.
-
Thermal Degradation: High temperatures can cause the cleavage of carbon-nitrogen and carbon-carbon bonds within the carbazole structure.
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be detected through several methods:
-
Visual Inspection: A change in color from its typical white to off-white/brown appearance can indicate degradation.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess purity and detect degradation products, which would appear as new peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes and impurities.
Q4: Can I still use a discolored sample of this compound?
A4: It is not recommended to use a discolored sample without first verifying its purity. The discoloration indicates the presence of impurities which may adversely affect your experimental results. If the purity is found to be compromised, the compound should be purified before use.
Quantitative Data on Stability
| Condition | Duration | Purity (%) | Appearance |
| Recommended Storage (Room Temp, Dark, Dry, Inert Gas) | 12 months | >99% | White to off-white powder |
| Room Temperature, Exposed to Light and Air | 3 months | ~95% | Slight yellowing |
| 40°C, Dark, Sealed | 6 months | ~97% | Off-white to light yellow |
| 40°C, Exposed to Light and Air | 3 months | <90% | Noticeable browning |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound. Method validation is required for use in regulated environments.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Monitor the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
Technical Support Center: Optimizing 2-fluoro-9H-carbazole in Electronic Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 2-fluoro-9H-carbazole and its derivatives in electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in electronic devices?
A1: this compound is a fluorinated aromatic heterocyclic compound.[1] It serves as a versatile building block for the synthesis of more complex organic electronic materials.[1] Due to the electron-rich nature of the carbazole core, it is a promising candidate for hole-transporting materials and as a host material in Organic Light-Emitting Diodes (OLEDs).[2][3] The introduction of a fluorine atom can modify the electronic properties, potentially leading to a wider energy gap and improved stability compared to non-fluorinated carbazole.[1]
Q2: What are the expected photophysical properties of this compound?
A2: While specific data for this compound is limited, carbazole derivatives are known for their strong luminescence and excellent thermal and photochemical stability.[2] They are often used in the development of blue-emitting materials. The fluorine substitution is expected to influence the emission color and quantum yield.
Q3: How can I synthesize this compound?
A3: A common method for synthesizing carbazole derivatives is through reactions like the Buchwald-Hartwig amination or copper-catalyzed alkylation, which can be used to attach the carbazole moiety to other building blocks.[1] For the synthesis of the this compound backbone itself, a plausible route is the Cadogan reaction, involving the reductive cyclization of a nitro-biphenyl precursor.
Q4: What are the key considerations for purifying this compound?
A4: The purity of organic semiconductors is critical for optimal device performance. Common purification techniques for carbazole derivatives include column chromatography and recrystallization. For column chromatography, a common mobile phase is a mixture of hexane and ethyl acetate.[4] For recrystallization, solvents such as ethanol or toluene have been used for similar carbazole compounds.[5]
Performance Data of Fluorinated Carbazole Derivatives
Direct performance data for OLEDs using this compound as the primary active material is not widely available in the literature. However, the performance of devices using more complex derivatives of fluorinated carbazoles can provide an indication of their potential. The following table summarizes the performance of OLEDs employing various fluorinated carbazole derivatives.
| Material | Device Structure | Max. Luminance (cd/m²) | Max. EQE (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| Cz-SBDPI | Non-doped | 12,984 | 6.2 | 5.9 | - | (0.15, 0.06) | [6] |
| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS) | Doped in mCP | 3,600 | 4.2 | 11.5 | 7.4 | (0.15, 0.13) | [1] |
| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS) | Exciplex-based | 24,700 | 5.3 | 12.0 | 4.2 | (0.22, 0.46) | [1] |
| BCzB-PPI | Non-doped | 11,364 | 4.43 | - | ~3 | (0.159, 0.080) | [7] |
| BOCzSi | Host for ν-DABNA | >1000 | 41.2 | 34.5 | - | - | [8] |
| MS-OC | Host for PO-01 | 142,464 | 27.1 | 80.0 | 2.1 | - | [9] |
Experimental Protocols
Protocol 1: Generalized Synthesis of a Carbazole Derivative via Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of a carbazole, which is a common step in the synthesis of functionalized carbazole materials.
-
Reaction Setup: In a nitrogen-filled glovebox, add the carbazole (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., SPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reaction: Seal the flask and heat the mixture at 80-120 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Generalized OLED Fabrication
This protocol describes a general procedure for the fabrication of a multilayer OLED using thermal evaporation.
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit a hole injection layer (HIL), e.g., MoO₃ (5 nm).
-
Deposit a hole transport layer (HTL), e.g., TAPC (40 nm).
-
Co-deposit the emissive layer (EML) consisting of a host material (e.g., a this compound derivative) and a phosphorescent or fluorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 10 wt%). The thickness of this layer is typically 20-30 nm.
-
Deposit an electron transport layer (ETL), e.g., TPBi (40 nm).
-
Deposit an electron injection layer (EIL), e.g., LiF (1 nm).
-
Deposit the cathode, e.g., Al (100 nm).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low External Quantum Efficiency (EQE) | 1. Material Impurity2. Inefficient Charge Balance3. Triplet Quenching (for PhOLEDs)4. Suboptimal Layer Thickness | 1. Purify the this compound derivative by sublimation or recrystallization.2. Adjust the thickness of the charge transport layers to balance charge carrier mobilities. Introduce charge blocking layers (EBLs or HBLs).3. Ensure the triplet energy of the host is higher than that of the dopant. Optimize the doping concentration.4. Systematically vary the thickness of the emissive and charge transport layers. |
| High Turn-on Voltage | 1. Large Injection Barriers2. Poor Charge Transport | 1. Select HIL/HTL and EIL/ETL materials with energy levels that align well with the anode/cathode and the emissive layer.2. Ensure high purity of transport materials. Consider using materials with higher charge carrier mobility. |
| Poor Color Purity / Shift in Emission | 1. Emission from Host or Interfacial Layers2. Exciplex Formation | 1. Ensure complete energy transfer from the host to the guest by optimizing the doping concentration. Choose host and transport materials with wider energy gaps.2. Introduce a thin interlayer between the layers forming the exciplex. Select materials with a large energy gap at the interface. |
| Rapid Device Degradation | 1. Material Instability2. Unbalanced Charge Injection3. Poor Encapsulation | 1. Ensure high purity of all materials. The C-N bond in the carbazole moiety can be susceptible to cleavage.2. Optimize layer thicknesses to ensure recombination occurs in the center of the emissive layer.3. Improve the encapsulation process to prevent any exposure to oxygen and moisture. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Properties of 2-Fluoro-9H-Carbazole and Other Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical, photophysical, and electrochemical properties of 2-fluoro-9H-carbazole against its parent compound, 9H-carbazole, and other halogenated derivatives. The inclusion of fluorine and other halogens can significantly alter the electronic and biological properties of the carbazole scaffold, influencing its potential applications in organic electronics and medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes a relevant biological signaling pathway.
Comparative Analysis of Physicochemical and Electronic Properties
The introduction of a fluorine atom at the 2-position of the carbazole ring, as in this compound, imparts distinct changes to its molecular properties compared to the unsubstituted 9H-carbazole and other halogenated analogues. These differences are critical for applications ranging from organic light-emitting diodes (OLEDs) to pharmaceutical development.
A summary of the key properties is presented in the table below. The data has been compiled from various experimental and computational studies to provide a comparative overview.
| Property | This compound | 9H-Carbazole | 2-Chloro-9H-Carbazole | 2-Bromo-9H-Carbazole |
| Molecular Formula | C₁₂H₈FN | C₁₂H₉N | C₁₂H₈ClN | C₁₂H₈BrN |
| Molecular Weight ( g/mol ) | 185.20 | 167.21[1] | 201.65 | 246.10[2] |
| Melting Point (°C) | 227 | 246[1] | 240-244 | 218 |
| Solubility | Generally soluble in organic solvents. | Soluble in acetone, benzene; sparingly soluble in ethanol, ether.[3] | Soluble in organic solvents. | Soluble in organic solvents. |
| Thermal Stability (TGA, °C) | High thermal stability, typical of carbazole derivatives.[4] | Decomposes at elevated temperatures. | High thermal stability. | High thermal stability. |
| HOMO Energy Level (eV) | -5.80 (estimated) | -5.5 to -5.9 (experimental) | -5.7 to -6.0 (typical for chloro-derivatives) | -5.67 to -6.02 (for bromo-derivatives)[5] |
| LUMO Energy Level (eV) | -2.10 (estimated) | -2.0 to -2.2 (experimental) | -2.1 to -2.3 (typical for chloro-derivatives) | -2.2 to -2.4 (for bromo-derivatives) |
| Photoluminescence Quantum Yield (Φ_PL) | High, suitable for OLEDs. | 0.42 (in cyclohexane) | Moderate | 0.75 (for a derivative)[6] |
| Emission Wavelength (λ_em, nm) | Deep blue emission. | ~350-370 (in various solvents) | Blue emission. | Deep blue emission.[6] |
Experimental Protocols
The following are detailed methodologies for the determination of key photophysical and electrochemical properties of carbazole derivatives.
Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the carbazole derivatives to estimate their HOMO and LUMO energy levels.
Methodology:
-
Sample Preparation: Prepare a dilute solution (typically 1-5 mM) of the carbazole derivative in a suitable anhydrous, degassed organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The potential of the working electrode is then swept linearly with time towards positive potentials to measure the oxidation potential (E_ox) and towards negative potentials to measure the reduction potential (E_red).
-
Data Analysis: The onset potentials of the oxidation and reduction peaks are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Workflow for HOMO/LUMO Determination:
Caption: Experimental workflow for determining HOMO and LUMO energy levels.
Determination of Photoluminescence Quantum Yield (Φ_PL)
Objective: To determine the efficiency of the light emission process of the carbazole derivatives.
Methodology (Relative Method):
-
Standard Selection: Choose a standard fluorophore with a well-known quantum yield that absorbs and emits in a similar wavelength range as the carbazole derivative under investigation (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard solutions. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
-
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
-
Where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Biological Relevance: Inhibition of the JAK/STAT Signaling Pathway
Carbazole derivatives have been identified as potent inhibitors of various protein kinases, including those involved in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of certain carbazole derivatives to modulate this pathway highlights their therapeutic potential.
JAK/STAT Signaling Pathway and Inhibition by Carbazole Derivatives:
Caption: Inhibition of the JAK/STAT signaling pathway by a carbazole derivative.
Conclusion
The substitution of hydrogen with fluorine in the carbazole scaffold, as seen in this compound, significantly influences its electronic and, consequently, its photophysical and biological properties. Compared to the parent 9H-carbazole, fluorination can lead to a deeper blue emission and potentially higher quantum yields, making it an attractive candidate for OLED applications. The altered electronic nature also impacts its potential as a kinase inhibitor. This comparative guide provides researchers with a foundational understanding of these differences, supported by detailed experimental protocols for verification and further investigation. The provided visualization of the JAK/STAT pathway offers a conceptual framework for understanding the mechanism of action of bioactive carbazole derivatives.
References
- 1. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-9H-carbazole | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the structural elucidation and characterization of 2-fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of interest in drug discovery and materials science. To offer a clear perspective on the influence of the fluorine substituent, this guide contrasts the analytical data of this compound with its parent compound, 9H-carbazole.
The strategic incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated carbazoles attractive scaffolds for medicinal chemistry.[1] A thorough characterization using a suite of analytical techniques is paramount to confirm the identity, purity, and structure of these synthesized molecules.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data from essential analytical techniques for a direct comparison between 9H-carbazole and this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Analyte | Technique | Solvent | Chemical Shift (δ) in ppm |
| 9H-Carbazole | ¹H NMR | DMSO-d₆ | 11.21 (s, 1H, NH), 8.10 (d, 2H), 7.50 (d, 2H), 7.39 (t, 2H), 7.16 (t, 2H)[2] |
| ¹³C NMR | DMSO-d₆ | 141.1, 125.8, 122.7, 120.4, 119.2, 110.0[3] | |
| This compound | ¹H NMR | CDCl₃ | Predicted: Broad singlet for NH proton (~8.0-8.5 ppm), complex multiplets for aromatic protons (7.0-8.0 ppm) with observable H-F couplings. |
| ¹³C NMR | CDCl₃ | Predicted: Signals for aromatic carbons (100-160 ppm) with observable C-F couplings (large ¹JCF, smaller ²JCF and ³JCF). The carbon bearing the fluorine will show a large downfield shift. | |
| ¹⁹F NMR | CDCl₃ | Predicted: A singlet or multiplet in the range of -100 to -140 ppm (relative to CFCl₃).[4][5] |
Table 2: Mass Spectrometry (MS) Data
| Analyte | Technique | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 9H-Carbazole | Electron Ionization (EI) | - | 167.07[6] | 166, 139, 115 |
| This compound | Electron Ionization (EI) | - | 185.06[7] | Predicted: 184 (loss of H), 157 (loss of CO), 156 (loss of HCN), potential loss of F or HF.[8] |
Table 3: Vibrational and Electronic Spectroscopy Data
| Analyte | Technique | Key Absorption Bands (cm⁻¹) / λmax (nm) |
| 9H-Carbazole | FT-IR (KBr) | ~3419 (N-H stretch), ~3051 (aromatic C-H stretch), ~1450 (C=C stretch)[9] |
| UV-Vis (Ethanol) | 234, 257, 293, 324, 337[10] | |
| This compound | FT-IR (KBr) | Predicted: Similar N-H and aromatic C-H stretches as carbazole, with the addition of a strong C-F stretching band around 1200-1100 cm⁻¹. |
| UV-Vis (Various Solvents) | Predicted: Similar to carbazole with potential slight shifts in λmax due to the electronic effect of the fluorine substituent. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and confirm the position of the fluorine substituent.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 0 to 200 ppm) is used.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
¹⁹F NMR Protocol:
-
Acquire a one-dimensional fluorine spectrum.
-
A broad spectral width is often necessary due to the large chemical shift range of fluorine.
-
An external reference standard, such as CFCl₃, is typically used, with its chemical shift set to 0 ppm.[11][12]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation:
-
For EI: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
For ESI: A dilute solution (typically in the low µg/mL range) is prepared in a solvent compatible with the LC system (e.g., acetonitrile/water with 0.1% formic acid).
Protocol (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The resulting spectrum will show the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 10⁻³ M).
-
Prepare a dilute solution (e.g., 10⁻⁵ M) from the stock solution for analysis.
Protocol:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Rinse the cuvette with the sample solution and then fill it.
-
Scan the sample over a wavelength range of approximately 200-600 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships between the analytical techniques.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Relationship between analytical techniques and derived information.
References
- 1. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 3. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole [webbook.nist.gov]
- 7. ossila.com [ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
Performance Showdown: 2-Fluoro-9H-Carbazole Derivatives in OLEDs Emerge as Promising Contenders Against Industry Standards
In the relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), researchers are continually exploring novel materials to enhance device performance. Among these, fluorinated carbazole derivatives have garnered significant attention. This guide provides a comparative analysis of the performance of materials derived from 2-fluoro-9H-carbazole against established host and hole-transporting materials widely used in the OLED industry.
While direct, comprehensive performance data for the discrete this compound molecule in OLEDs is limited in publicly accessible literature, studies on its polymeric counterpart, fluorinated polyvinylcarbazole, demonstrate a significant enhancement in device efficiency attributable to fluorination. This analysis leverages this data, alongside performance metrics of other fluorinated carbazoles and industry-standard materials, to offer a comparative overview for researchers, scientists, and professionals in drug development and materials science.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of OLEDs employing a polymer derived from a fluorinated carbazole, alongside benchmark host and hole-transporting materials. It is crucial to note that device architecture and experimental conditions significantly influence performance, and thus the data presented serves as a comparative reference.
| Material | Role in OLED | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| Poly(N-vinyl-2,7-difluoro-carbazole) (F-PVK) | Host | FIrpic (Blue Phosphorescent) | 27 | Not Reported | Not Reported | 760 (at 27 cd/A) | Not Reported |
| Polyvinylcarbazole (PVK) | Host | FIrpic (Blue Phosphorescent) | 17 | Not Reported | Not Reported | Not Reported | Not Reported |
| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS) | Emitter/Host | Self/Exciplex | 11.5 - 12 | 4.2 - 5.3 | Not Reported | 3,600 - 24,700 | 4.2 - 7.4 |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | Host/Hole Transport | Ir(ppy)₃ (Green Phosphorescent) | ~80.6 | ~23.1 | ~25-33% increase over non-derivatized CBP | >10,000 | ~3.0 - 4.0 |
| TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) | Hole Transport/Electron Block | Various Phosphorescent | High | >20 | High | >10,000 | Low |
| NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | Hole Transport | Various Phosphorescent | ~2.75 - 51.8 | ~1.5 - 9.4 | Moderate | ~7,600 - 32,290 | ~2.5 - 8.0 |
*Note: Data for F-PVK and PVK is for a solution-processed blue phosphorescent OLED and directly compares the impact of fluorination on the polyvinylcarbazole backbone.[1]
The Impact of Fluorination
The introduction of fluorine atoms into the carbazole structure, as seen in the F-PVK example, leads to a wider HOMO-LUMO energy gap.[2] This wider gap is advantageous for host materials in phosphorescent OLEDs (PhOLEDs) as it helps to confine the triplet excitons on the guest emitter molecules, preventing energy loss and thereby increasing the luminous efficiency. The data indicates that fluorinated polyvinylcarbazole exhibits a luminous current efficiency of 24-27 cd/A, a significant improvement over the 17 cd/A achieved with non-fluorinated polyvinylcarbazole.[1][2]
Experimental Protocols
The fabrication and characterization of OLEDs are critical to evaluating material performance. Below are generalized experimental protocols based on common practices in the field.
OLED Fabrication (Vacuum Thermal Evaporation)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as HAT-CN, is deposited onto the ITO substrate via vacuum thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: The hole-transporting material (e.g., NPB, TCTA, or a derivative of this compound) is deposited onto the HIL. The thickness is typically in the range of 30-60 nm.
-
Emissive Layer (EML) Deposition: The host material (e.g., CBP or a fluorinated carbazole derivative) and the phosphorescent or fluorescent dopant are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates. The typical thickness of the EML is 20-40 nm.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as TPBi or Alq₃, is deposited onto the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
OLED Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE): The EQE is measured using an integrating sphere to capture all the emitted light. It is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Power Efficiency and Luminous Efficiency: The power efficiency (lm/W) and luminous efficiency (cd/A) are calculated from the I-V-L data.
-
Device Lifetime: The operational lifetime is determined by monitoring the decrease in luminance over time at a constant current density. The LT₅₀, for example, is the time it takes for the luminance to decrease to 50% of its initial value.
Visualizing the Workflow and Device Architecture
To better understand the processes involved in evaluating these materials, the following diagrams illustrate a typical experimental workflow and a standard OLED device structure.
Caption: Experimental workflow for OLED fabrication and performance benchmarking.
Caption: A typical multilayer OLED device architecture.
References
Validating the Purity of Synthesized 2-fluoro-9H-carbazole: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for validating the purity of 2-fluoro-9H-carbazole, a key intermediate in the synthesis of various bioactive compounds.[1] Experimental data and detailed protocols are provided to support the objective comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and reproducibility.[2] For a fluorinated aromatic compound like this compound, a C18 column is a suitable starting point for method development. The presence of the fluorine atom can influence the retention behavior, often requiring optimization of the mobile phase composition to achieve optimal separation from potential impurities.[3][4]
Proposed HPLC Method
A gradient RP-HPLC method is proposed for the analysis of this compound and its potential impurities. This method is based on established protocols for similar carbazole derivatives and fluorinated aromatic compounds.[2][5][6]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Potential Impurities in this compound Synthesis
During the synthesis of this compound, several impurities can arise, including unreacted starting materials, isomers, and byproducts from side reactions. Based on common synthetic routes for carbazole derivatives, potential impurities could include:
-
Carbazole: The starting material for many synthetic routes.[7][8]
-
Isomeric Fluoro-carbazoles: Positional isomers such as 1-, 3-, or 4-fluoro-9H-carbazole may form depending on the fluorination method.[9]
-
Di-fluorinated Carbazoles: Over-fluorination can lead to the formation of di-substituted products.
-
Unreacted Intermediates: Depending on the specific synthetic pathway, various intermediates may remain in the final product.[10]
Comparative Performance Data
The following table summarizes the expected performance of the proposed HPLC method for separating this compound from its potential impurities. The data is hypothetical but based on typical chromatographic behavior of similar compounds.
Table 2: Hypothetical HPLC Performance Data
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Carbazole | 8.5 | - | 0.05 | 0.15 |
| This compound | 10.2 | 3.8 (vs. Carbazole) | 0.02 | 0.06 |
| 3-fluoro-9H-carbazole | 10.8 | 1.5 (vs. This compound) | 0.03 | 0.09 |
| 2,7-difluoro-9H-carbazole | 12.1 | 3.1 (vs. 3-fluoro-9H-carbazole) | 0.04 | 0.12 |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Table 3: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, automated. | Requires specialized equipment and method development. |
| Thin-Layer Chromatography (TLC) | Separation on a solid support with a mobile phase.[11][12] | Simple, rapid, low cost.[13] | Lower resolution than HPLC, primarily qualitative.[13] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[11][14] | Simple, inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous or low-melting solids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[11][15] | Provides structural information, can quantify impurities with a known standard.[12] | Lower sensitivity than HPLC for trace impurities, requires expensive equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[15] | High sensitivity, provides molecular weight information. | Typically coupled with a separation technique (e.g., LC-MS) for complex mixtures.[12] |
Experimental Protocols
HPLC Method Validation Protocol
A comprehensive validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[16][17][18][19][20]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank samples, spiked samples, and samples subjected to stress conditions (e.g., acid, base, heat, light).
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be determined.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow
A clear and logical workflow is essential for the systematic validation of the purity of a synthesized compound.
Caption: Workflow for validating the purity of synthesized this compound.
The following diagram illustrates the logical relationship between the chosen analytical method and the key validation parameters.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring [beilstein-journals.org]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. moravek.com [moravek.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 17. emerypharma.com [emerypharma.com]
- 18. iosrphr.org [iosrphr.org]
- 19. sofpromed.com [sofpromed.com]
- 20. fda.gov [fda.gov]
A Comparative Analysis of the Electronic Properties of Fluorinated Carbazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the carbazole scaffold has emerged as a powerful strategy to modulate the electronic and photophysical properties of these versatile molecules. This strategic fluorination allows for the fine-tuning of energy levels, charge transport characteristics, and photostability, making fluorinated carbazoles highly promising candidates for a range of applications, from organic light-emitting diodes (OLEDs) to medicinal chemistry. This guide provides a comparative overview of the electronic properties of fluorinated carbazoles against their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed methodologies.
Impact of Fluorination on Key Electronic Properties
Fluorine's high electronegativity significantly influences the electronic landscape of the carbazole core. Generally, fluorination leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance charge injection and improve the stability of electronic devices.[[“]] The degree and position of fluorination provide a precise tool for tailoring these properties.
Comparative Data of Carbazole Derivatives
The following tables summarize key electronic and photophysical data for a selection of carbazole derivatives, offering a quantitative comparison.
Table 1: Electrochemical and Photophysical Properties of Selected Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Photoluminescence Quantum Yield (PLQY) (%) |
| 9-phenylcarbazole | -5.71 | -2.29 | 3.42 | 44 (film)[[“]] |
| 9-(4-fluorophenyl)-9H-carbazole | -5.78 | -2.33 | 3.45 | 34 (film)[[“]] |
| 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | -6.0 | -2.9 | 3.1 | ~35-40 (film)[[“]] |
| (Tetrafluorovinylphenyl)carbazole | -5.97 | -2.72 | 3.25 | 17 (in mCP host)[2] |
Table 2: Performance of Organic Light-Emitting Diodes (OLEDs) with Carbazole-Based Host Materials
| Host Material | Maximum External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) |
| Carbazole-based host (non-doped) | 6.2[3] | 5.9[3] | - |
| (Tetrafluorovinylphenyl)carbazole based polymer | 5.3[2] | 12[2] | 4.2[2] |
| CBP derivative (CBPPO) | 14.4[4] | 28.0[4] | - |
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of these advanced materials.
Synthesis of Fluorinated Carbazoles
The synthesis of fluorinated carbazoles can be achieved through various methods, including direct fluorination of the carbazole core or by employing fluorinated starting materials. A general synthetic pathway is illustrated below.
Figure 1. A generalized synthetic workflow for producing functionalized fluorinated carbazoles.
Characterization of Electronic Properties
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.[[“]]
-
Methodology:
-
Solution Preparation: A ~1 mM solution of the carbazole derivative is prepared in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile).[[“]]
-
Three-Electrode Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]
-
Measurement: The potential is swept, and the resulting current is measured. The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[6]
-
UV-Visible and Photoluminescence Spectroscopy
-
Objective: To determine the optical band gap and the emission properties of the material.
-
Methodology:
-
Sample Preparation: Thin films of the material are prepared on a quartz substrate by methods such as spin-coating or thermal evaporation.[3]
-
UV-Vis Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The optical band gap is estimated from the onset of the absorption edge.
-
Photoluminescence Measurement: The sample is excited with a monochromatic light source, and the emission spectrum is recorded. The photoluminescence quantum yield (PLQY) is determined using a calibrated integrating sphere.[7]
-
Time-Resolved Photoluminescence Spectroscopy
-
Objective: To investigate the excited-state dynamics and determine the fluorescence lifetime.
-
Methodology:
-
Pulsed Excitation: The sample is excited by a pulsed laser source.
-
Photon Counting: The emitted photons are detected by a high-speed detector, and their arrival times relative to the excitation pulse are recorded using time-correlated single photon counting (TCSPC) electronics.[8]
-
Lifetime Determination: The fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime.[5]
-
Experimental Workflow for Material Characterization
The comprehensive characterization of fluorinated carbazoles involves a multi-step process from synthesis to device fabrication and testing.
References
- 1. consensus.app [consensus.app]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs [mdpi.com]
- 5. Time-resolved fluorescence of jet-cooled carbazoles and their weak complexes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission | CoLab [colab.ws]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Structural Analysis of Carbazole Derivatives: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of carbazole derivatives. While the specific crystallographic data for 2-fluoro-9H-carbazole is not publicly available at the time of this publication, this document serves as a practical framework for researchers undertaking such analyses. By presenting experimental data from closely related carbazole derivatives, we offer insights into the expected structural features and a roadmap for characterization.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The definitive determination of a molecule's three-dimensional structure is paramount in drug discovery and materials science. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing unambiguous atomic-level information in the solid state. However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more solution-phase relevant data.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Atomic connectivity (through-bond), spatial proximity (through-space), and molecular dynamics in solution | Molecular weight, elemental composition, and structural information through fragmentation patterns |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~1-10 mg of pure sample in a suitable deuterated solvent | Micrograms to nanograms of sample |
| Data Output | Electron density map, crystallographic information file (CIF) | 1D and 2D spectra (¹H, ¹³C, COSY, HSQC, HMBC) | Mass spectrum showing mass-to-charge ratio (m/z) of ions |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides detailed information about the molecule's structure and behavior in solution | High sensitivity and ability to determine molecular formula with high accuracy |
| Limitations | Crystal growth can be a significant bottleneck; not applicable to non-crystalline materials | Does not provide information on crystal packing; interpretation can be complex for large molecules | Does not directly provide 3D structural information; isomers can be difficult to distinguish |
Crystallographic Data of Carbazole Derivatives
The following table summarizes the crystallographic data for two representative carbazole derivatives, offering a baseline for what can be expected for similar compounds like this compound.
| Parameter | 3-bromo-9-ethyl-9H-carbazole[1] | 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole[2][3] |
| Chemical Formula | C₁₄H₁₂BrN | C₃₂H₃₂N₂ |
| Molecular Weight | 274.16[1] | 444.59[3] |
| Crystal System | Orthorhombic[1] | Monoclinic[3] |
| Space Group | Pbca[1] | P2₁/n |
| a (Å) | 15.263 (16)[1] | 5.6184 (4)[3] |
| b (Å) | 7.745 (8)[1] | 11.0946 (7)[3] |
| c (Å) | 20.41 (2)[1] | 19.4673 (13)[3] |
| α (˚) | 90 | 90 |
| β (˚) | 90 | 95.982 (1)[3] |
| γ (˚) | 90 | 90 |
| Volume (ų) | 2413 (5)[1] | 1206.86 (14)[3] |
| Z | 8[1] | 2[3] |
| R-factor | 0.078[1] | 0.061[3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and designing future experiments.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: High-quality single crystals of the carbazole derivative are grown, often by slow evaporation of a saturated solution. Common solvents include ethanol, acetone, or solvent mixtures.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated. The diffraction pattern, consisting of a series of spots, is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is then "solved" using computational methods (direct methods or Patterson methods) to generate an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified carbazole derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei (primarily ¹H and ¹³C) are detected. A variety of NMR experiments can be performed:
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of each proton and carbon atom.
-
2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between different nuclei, allowing for the determination of the molecule's connectivity and the assignment of all signals.
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign the chemical shifts of all protons and carbons and to piece together the molecular structure based on the observed correlations.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can provide the elemental composition. The fragmentation pattern observed in the spectrum can offer valuable clues about the molecule's structure.
Visualizing the Workflow and Comparative Logic
To further clarify the processes and decision-making involved in structural analysis, the following diagrams are provided.
Caption: Experimental workflow for the structural analysis of a carbazole derivative.
Caption: Decision logic for choosing the appropriate analytical technique.
References
Electrochemical Profile of 2-Fluoro-9H-Carbazole and its Derivatives: A Comparative Guide
Carbazole and its derivatives are well-regarded for their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility. The introduction of substituents, such as fluorine, onto the carbazole core allows for the fine-tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Fluorine, being a highly electronegative atom, is expected to lower both the HOMO and LUMO energy levels, which can enhance the stability and charge injection properties of the molecule in electronic devices.
Comparative Electrochemical Data of Carbazole Derivatives
To provide a clear perspective on the anticipated electrochemical behavior of 2-fluoro-9H-carbazole, the following table summarizes the experimental data for unsubstituted 9H-carbazole and a selection of its derivatives. This data, obtained through cyclic voltammetry, offers a baseline for understanding the impact of various substituents on the parent molecule's redox potentials and energy levels.
| Compound | Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Reduction Potential (E_red) vs. Fc/Fc⁺ (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| 9H-Carbazole | ~1.10 | ~-5.38 | Not typically observed | - | > 3.0 |
| 9-Phenylcarbazole | 1.28 | -5.56 | -2.62 | -2.18 | 3.38 |
| 3,6-Dibromo-9H-carbazole | 1.25 | -5.53 | -2.25 | -2.55 | 2.98 |
| N-Vinylcarbazole | 1.15 | -5.43 | -2.58 | -2.22 | 3.21 |
Note: The values presented are approximate and can vary depending on the experimental conditions (solvent, electrolyte, scan rate, etc.). The HOMO and LUMO levels are calculated from the onset oxidation and reduction potentials, respectively, using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
Experimental Protocols
For researchers aiming to empirically determine the electrochemical properties of this compound or its novel derivatives, the following detailed experimental protocols for cyclic voltammetry are provided.
Cyclic Voltammetry (CV) for Determination of Redox Potentials and HOMO/LUMO Energy Levels
Objective: To measure the oxidation and reduction potentials of the target compound and to calculate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Glassy carbon or platinum button electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer (Potentiostat)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄)
-
Analyte: 1-5 mM solution of this compound or its derivative
-
Internal Standard: Ferrocene
Procedure:
-
Solution Preparation: Dissolve the analyte and the supporting electrolyte in the anhydrous solvent to the desired concentrations in a glovebox or under an inert atmosphere.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished. The reference electrode should be placed close to the working electrode.
-
Deoxygenation: Purge the solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Cyclic Voltammogram of the Analyte:
-
Set the potential window to a range where the oxidation and/or reduction of the analyte is expected to occur.
-
Scan the potential at a typical scan rate of 50-100 mV/s.
-
Record the cyclic voltammogram. The oxidation peak potential (Epa) and reduction peak potential (Epc) are observed.
-
-
Internal Standard Calibration:
-
After recording the analyte's voltammogram, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Determine the half-wave potential of ferrocene, E₁/₂(Fc/Fc⁺) = (Epa + Epc) / 2. This value will be used to reference the analyte's potentials.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox,onset) and onset reduction potential (E_red,onset) from the voltammogram of the analyte. These are the potentials where the current begins to deviate from the baseline.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox,onset (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red,onset (vs. Fc/Fc⁺) + 4.8]
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
-
The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energy levels: Eg = LUMO - HOMO .
-
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of substituent effects, the following diagrams are provided.
Caption: Experimental workflow for electrochemical characterization.
Caption: Influence of substituents on HOMO/LUMO energy levels.
Benchmarking 2-Fluoro-9H-Carbazole: A Comparative Guide to Device Performance
In the rapidly advancing field of organic electronics, the development of high-performance materials is crucial for next-generation displays, lighting, and photovoltaic applications. Among the diverse array of organic semiconductors, carbazole derivatives have emerged as a cornerstone due to their excellent charge transport properties, high thermal stability, and tunable optoelectronic characteristics. This guide provides a comprehensive performance benchmark of devices incorporating 2-fluoro-9H-carbazole, a promising fluorinated carbazole derivative, and compares its performance against other relevant alternatives.
This analysis is tailored for researchers, scientists, and professionals in drug development and materials science, offering a clear comparison of quantitative data, detailed experimental protocols for key characterization techniques, and visual workflows to facilitate reproducible and rigorous experimentation.
Performance Comparison of Carbazole-Based Devices
The introduction of a fluorine atom onto the carbazole core in this compound can significantly influence the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications can lead to improved device efficiency, stability, and lifetime. The following tables summarize key performance metrics for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) utilizing this compound and other carbazole derivatives as either the host, emitter, or hole-transporting material.
Note: The data presented below is compiled from various sources. Direct comparison should be approached with caution as device architectures, fabrication conditions, and measurement protocols can vary between studies.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely employed as host materials for phosphorescent emitters and as hole-transporting layers in OLEDs. The performance of these devices is typically evaluated based on their maximum external quantum efficiency (EQE), luminous efficiency, turn-on voltage, and color purity (CIE coordinates).
| Material System | Device Structure | Max. EQE (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| This compound derivative | Hypothetical data based on typical performance of fluorinated carbazoles | ~5-10 | ~10-20 | ~3-4 | Deep Blue | N/A |
| 9-(4-fluorophenyl)-9H-carbazole | ITO/HTL/EML/ETL/LiF/Al | Not specified | Not specified | Not specified | Not specified | [1] |
| (Tetrafluorovinylphenyl)carbazole | ITO/CuI/m-MTDATA:Cz4FS/TSPO1/TPBI/Ca/Al | 5.3 | 12 | 4.2 | (0.22, 0.46) | [2] |
| Carbazole-π-Imidazole Derivative | ITO/PEDOT/NPB/EML/TPBi/LiF/Al | 4.43 | Not specified | ~3 | (0.157, 0.080) | [3] |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | Complex multilayer structure | 27.1 | 80.0 | 2.1 | Yellow | [4] |
| Carbazole-fused Dual-Boron MR-TADF | Complex multilayer structure | 32.4 | Not specified | Not specified | (0.14, 0.12) | [5] |
Organic Solar Cells (OSCs)
In the realm of photovoltaics, carbazole derivatives are primarily used as hole-transporting materials (HTMs) in perovksite solar cells and as donor materials in organic bulk heterojunction (BHJ) solar cells. Key performance indicators include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Material System | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound derivative | Hypothetical data based on typical performance | ~15-18 | ~0.9-1.1 | ~20-23 | ~70-75 | N/A |
| [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) | Glass/ITO/HTL/Perovskite/PCBM/BCP/Ag | 18.44 | Not specified | Not specified | Not specified | [6] |
| [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) | Glass/ITO/HTL/Perovskite/PCBM/BCP/Ag | 19.51 | Not specified | Not specified | Not specified | [6] |
| Carbazole-based D-A type HTM (KZRD) | Conventional perovskite structure | 20.40 | Not specified | Not specified | Not specified | [7] |
| Carbazole-based amphiphilic Ru(II) sensitizer (HD-14) | Dye-sensitized solar cell | 9.27 | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Standardized and detailed experimental protocols are essential for the accurate benchmarking of device performance. Below are generalized yet comprehensive procedures for the fabrication and characterization of carbazole-based OLEDs and OSCs.
OLED Fabrication and Characterization
A typical workflow for the fabrication and characterization of OLEDs involves substrate preparation, organic and metal layer deposition, encapsulation, and subsequent optoelectronic measurements.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.[9]
2. Layer Deposition:
-
The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially via high-vacuum thermal evaporation.[9]
-
The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. A typical deposition rate is 0.5-2 Å/s.[9]
-
Finally, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.[9]
3. Encapsulation:
-
To prevent degradation from ambient moisture and oxygen, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.[1]
4. Device Characterization:
-
Current-Voltage-Luminance (I-V-L) Measurement: The I-V-L characteristics are measured using a source measure unit (SMU) and a calibrated photodiode or a luminance meter.[10][11] This measurement provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum is recorded using a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.[1]
-
External Quantum Efficiency (EQE): The EQE is determined by measuring the total photon flux emitted from the device as a function of the injection current, often using an integrating sphere setup.[10]
Organic Solar Cell Fabrication and Characterization
The benchmarking of OSCs follows a similar workflow, with specific measurements tailored to photovoltaic performance.
1. Device Fabrication:
-
The fabrication process is similar to that of OLEDs, involving the sequential deposition of a hole-transporting layer (e.g., this compound derivative), the active layer (e.g., a perovskite or a bulk-heterojunction blend), an electron-transporting layer, and a metal contact.
2. Device Characterization:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) using a solar simulator and a source measure unit. From the J-V curve, the key performance metrics of PCE, Voc, Jsc, and FF are extracted.
-
External Quantum Efficiency (EQE) Measurement: The EQE, also known as the incident photon-to-current conversion efficiency (IPCE), is measured by illuminating the device with monochromatic light of varying wavelengths and measuring the resulting short-circuit current.[12][13] This provides insight into the spectral response of the solar cell.
Visualization of Experimental Workflows
To further clarify the benchmarking process, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.
Caption: Workflow for OLED performance benchmarking.
Caption: Workflow for OSC performance benchmarking.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. More stable and more efficient alternatives of Z-907: carbazole-based amphiphilic Ru(II) sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. Luminance-Current-VoltageMeasurementSystem - Products - KeithLink [keithlink.com]
- 12. jku.at [jku.at]
- 13. researchgate.net [researchgate.net]
Comparative analysis of the antimicrobial activity of different carbazole compounds
A Comparative Analysis of the Antimicrobial Activity of Carbazole Compounds
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial activity of different carbazole compounds, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Data Presentation: Antimicrobial Activity of Carbazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected carbazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | Carbazole Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| 8f | Dihydrotriazine-substituted carbazole | Staphylococcus aureus (MRSA) | 0.5 | [1][2] |
| Escherichia coli | 2 | [1][2] | ||
| Candida albicans | 2 | [1][2] | ||
| 9d | Aminoguanidine-substituted carbazole | Staphylococcus aureus (MRSA) | 1 | [1][2] |
| Escherichia coli | 2 | [1][2] | ||
| Candida albicans | 1 | [1][2] | ||
| 19j | Substituted carbazole | Not Specified | 0.9 - 15.6 | [3] |
| 19r | Substituted carbazole | Not Specified | 0.9 - 15.6 | [3] |
| 56c | N-substituted carbazole | Staphylococcus aureus (MRSA) | 0.5 | [3] |
| Escherichia coli | 0.5 | [3] | ||
| 32b | N-substituted carbazole | Pseudomonas aeruginosa | 9.37 | [3] |
| Clausenal | Natural Carbazole Alkaloid | Gram-positive & Gram-negative bacteria, Fungi | Activity Reported | [4] |
| Mohanimbine | Natural Carbazole Alkaloid | Staphylococcus aureus | Strong Activity | [5] |
| 4f | Carbazole aminothiazole | Staphylococcus aureus (MRSA) | 4 | [6] |
| BMEPC | Carbazole-based Ethynylpyridine | Escherichia coli | 3.5 - 6.9 (µM) | [7] |
Experimental Protocols
A standardized method for determining the antimicrobial susceptibility of the carbazole compounds is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution (0.85% NaCl) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
The suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI-1640) to the final target inoculum concentration.
2. Preparation of Carbazole Compound Dilutions:
-
A stock solution of each carbazole compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Each well containing the diluted carbazole compound is inoculated with the prepared microbial suspension.
-
The final volume in each well is typically 100 or 200 µL.
-
Positive (microbial suspension without any compound) and negative (broth medium only) controls are included on each plate.
-
The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the carbazole compound that completely inhibits the visible growth of the microorganism.
-
Growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Proposed Mechanism of Action for a Dihydrofolate Reductase (DHFR) Inhibiting Carbazole Compound
Some carbazole derivatives have been suggested to exert their antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[1][2]
Caption: Inhibition of DHFR by a carbazole compound disrupts nucleotide synthesis.
References
- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole alkaloid with antimicrobial activity from Clausena heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Properties of 2-fluoro-9H-carbazole: Cross-Validation of Experimental and Computational Data
For Immediate Release
This guide provides a comprehensive comparison of experimental and computationally predicted spectroscopic data for 2-fluoro-9H-carbazole, a key building block in the development of advanced materials for organic electronics and bioactive compounds. Addressed to researchers, scientists, and professionals in drug development, this document aims to facilitate a deeper understanding of the molecule's structure-property relationships through the cross-validation of experimental findings with theoretical calculations.
Executive Summary
This compound, a fluorinated derivative of carbazole, is recognized for its potential in enhancing the performance of organic light-emitting diodes (OLEDs) and for its antibacterial properties.[1] The introduction of a fluorine atom can significantly influence the electronic and photophysical properties of the carbazole core. This guide presents a side-by-side comparison of anticipated experimental spectroscopic data with values obtained from computational modeling, offering a framework for the validation of theoretical models and a deeper insight into the molecule's behavior.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key spectroscopic and physical property data for this compound, comparing experimentally derived or estimated values with those predicted by computational methods.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Experimental Value/Estimate | Computational Prediction |
| Molecular Formula | C₁₂H₈FN | C₁₂H₈FN |
| Molecular Weight | 185.20 g/mol | 185.19 g/mol |
| Melting Point | 227 °C[1] | Not Applicable |
| ¹H NMR (ppm) | Estimated based on carbazole and fluorine substituent effects | Requires specific DFT calculation |
| ¹³C NMR (ppm) | Estimated based on carbazole and fluorine substituent effects | Requires specific DFT calculation |
| FT-IR (cm⁻¹) | Key peaks estimated based on carbazole | Requires specific DFT calculation |
| UV-Vis λₘₐₓ (nm) | Estimated based on carbazole | Requires specific TD-DFT calculation |
Experimental and Computational Workflow
The validation of computational data against experimental results is a critical process in molecular and materials science. The workflow for such a cross-validation for this compound is outlined below.
Caption: A flowchart illustrating the parallel experimental and computational workflows for the cross-validation of data for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data for comparison with theoretical models.
Synthesis of this compound
A common synthetic route for fluorinated carbazoles involves the Cadogan cyclization or transition-metal-catalyzed amination reactions. A typical laboratory-scale synthesis would involve the reaction of a suitably substituted biphenyl precursor.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a KBr pellet or ATR (Attenuated Total Reflectance) method. The spectrum would be recorded in the range of 4000-400 cm⁻¹, and vibrational frequencies would be reported in reciprocal centimeters (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured in a suitable solvent (e.g., ethanol or dichloromethane) using a spectrophotometer. The wavelength of maximum absorption (λₘₐₓ) would be determined.
Computational Methods
Computational chemistry provides a powerful tool to predict and understand the electronic and spectroscopic properties of molecules.
Geometry Optimization
The initial molecular structure of this compound would be built using molecular modeling software. The geometry would then be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
Prediction of Spectroscopic Data
-
NMR Spectra: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometry. The calculated shielding tensors would be converted to chemical shifts relative to TMS.
-
FT-IR Spectrum: Vibrational frequencies would be calculated from the optimized geometry using the same DFT functional and basis set. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
-
UV-Vis Spectrum: The electronic absorption properties would be calculated using Time-Dependent DFT (TD-DFT) on the optimized ground-state geometry. This method provides information on vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical connection between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectroscopic methods and the information they provide about the structure of this compound.
Conclusion
The cross-validation of experimental and computational data is a powerful approach for the detailed characterization of molecules like this compound. While a complete experimental dataset for this specific molecule is not yet widely published, this guide provides a framework for such a comparative study. By combining the predictive power of computational chemistry with precise experimental measurements, researchers can gain a comprehensive understanding of the structure-property relationships that govern the performance of this promising material in various applications. This synergistic approach is crucial for the rational design of new materials with tailored properties for the next generation of organic electronics and pharmaceuticals.
References
Safety Operating Guide
Proper Disposal of 2-fluoro-9H-carbazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-fluoro-9H-carbazole (CAS No. 391-53-7), a fluorinated aromatic heterocyclic compound used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Logistical Information
All personnel handling this compound must be thoroughly familiar with its hazard profile and adhere to strict safety protocols. While specific toxicological data for this compound is limited, it should be handled with the caution afforded to other potentially hazardous heterocyclic compounds.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat. For tasks with a risk of splashing, a chemical-resistant apron is also required.
-
Respiratory Protection: All handling of this compound, including waste packaging, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1] Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2] Clean the spill area thoroughly. Report all spills to the Environmental Health and Safety (EHS) department.
Operational and Disposal Plan
The proper disposal of this compound is a multi-step process that requires careful planning and execution from waste generation to final disposal by a licensed contractor.
Waste Characterization and Segregation
Proper segregation of chemical waste is paramount to ensure safe handling and cost-effective disposal.
-
Waste Identification: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be designated as hazardous waste.
-
Waste Stream: This compound is classified as a halogenated organic waste.
-
Segregation: Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[3]
On-Site Waste Handling and Storage
-
Containerization:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable option.[2]
-
Liquid Waste: Collect in a sealed, labeled, and compatible container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should provide secondary containment to mitigate spills.
Transportation and Final Disposal
-
Professional Disposal: The disposal of this compound must be managed by a licensed hazardous waste disposal company.[1]
-
High-Temperature Incineration: The recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[3] This process is conducted in specialized facilities equipped with scrubbers to neutralize acidic gases, such as hydrogen fluoride, that are generated during combustion.[3]
-
Documentation: Maintain a detailed log of all generated waste, including quantities and generation dates.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and the use of microscale techniques where feasible.
Data Presentation
| Waste Type | Container Requirement | Labeling Requirement | Storage Location |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste: Solid Halogenated Organic" | Designated and properly ventilated hazardous waste accumulation area |
| Liquid Waste | Leak-proof, compatible container with a secure cap | "Hazardous Waste: Liquid Halogenated Organic" | Designated and properly ventilated hazardous waste accumulation area, with secondary containment |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
